molecular formula C37H63NO12 B1232960 dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV CAS No. 83883-27-6

dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV

Katalognummer: B1232960
CAS-Nummer: 83883-27-6
Molekulargewicht: 713.9 g/mol
InChI-Schlüssel: GQKGOCDHEMZTKV-BJJUBUTDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Dmdm IV is a chemical reagent of significant interest in industrial and material science research for its role as a formaldehyde-releasing preservative . Its primary research value lies in studying antimicrobial efficacy and material stabilization in various formulations. The compound functions by slowly releasing formaldehyde in aqueous conditions, creating an environment unfavorable to the growth of microorganisms such as bacteria, yeast, and fungi . This mechanism allows researchers to investigate the preservation of water-based products and assess the compound's compatibility with different surfactants and emulsifiers . In a laboratory setting, Dmdm IV is applied in studies focusing on the development and testing of cosmetic, personal care, and other industrial formulations to determine effective concentrations that inhibit microbial contamination . It is critical to note that this product is labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use and must not be incorporated into any consumer products or clinical applications . Researchers should consult the safety data sheet and handle this material with appropriate precautions, as it may have the potential to cause skin irritation or allergic reactions in individuals sensitive to formaldehyde .

Eigenschaften

CAS-Nummer

83883-27-6

Molekularformel

C37H63NO12

Molekulargewicht

713.9 g/mol

IUPAC-Name

(3E,13Z)-6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,7,9-trimethyl-1-oxacyclohexadeca-3,13-diene-2,10-dione

InChI

InChI=1S/C37H63NO12/c1-11-27-25(19-46-37-35(45-10)34(44-9)31(42)24(6)48-37)14-12-13-15-26(39)21(3)18-22(4)33(20(2)16-17-28(40)49-27)50-36-32(43)29(38(7)8)30(41)23(5)47-36/h12,14,16-17,20-25,27,29-37,41-43H,11,13,15,18-19H2,1-10H3/b14-12-,17-16+

InChI-Schlüssel

GQKGOCDHEMZTKV-BJJUBUTDSA-N

Isomerische SMILES

CCC1C(/C=C\CCC(=O)C(CC(C(C(/C=C/C(=O)O1)C)OC2C(C(C(C(O2)C)O)N(C)C)O)C)C)COC3C(C(C(C(O3)C)O)OC)OC

Kanonische SMILES

CCC1C(C=CCCC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(C(C(O2)C)O)N(C)C)O)C)C)COC3C(C(C(C(O3)C)O)OC)OC

Synonyme

dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV
DMDM IV

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide on the Structure Elucidation of Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure elucidation of the antibiotic dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV. The information is compiled from available scientific literature, focusing on the spectroscopic and biosynthetic data that were pivotal in determining its chemical structure.

Introduction

This compound is a macrolide antibiotic. Its structure was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and through its preparation via biotransformation.[1] This compound is a derivative of the mycinamicin class of antibiotics, which are known for their antibacterial activity.

Biosynthesis and Isolation

The target compound was produced by incubating its precursor, dedesosaminylmycinamicin IV, with a non-antibiotic producing, blocked mutant strain of Streptomyces fradiae (XJ-174).[1] This mutant is incapable of producing its native tylosin antibiotic but can glycosylate externally supplied aglycones.[1]

A preparative fermentation was conducted by incubating the mutant strain in a 14-liter fermentor containing 10 liters of a medium composed of 25 g/L dextrose, 25 g/L soy flour, 5 g/L CaCO3, 2 g/L NaCl, 5 ml/L corn steep liquor, and 30 ml/L sunflower oil.[1] The fermentation was carried out at 30°C for 120 hours in the presence of 1 gram of dedesosaminylmycinamicin IV.[1]

The fermentation broth was harvested and extracted twice with equal volumes of ethyl acetate. The organic extracts were combined and concentrated to yield a dark brownish oily residue. This residue was then precipitated using a mixture of acetone and ethyl ether-hexane (6:4). Further purification was achieved through preparative silica-gel thin-layer chromatography.[1]

G cluster_fermentation Fermentation cluster_extraction Extraction and Purification mutant Non-antibiotic producing mutant Streptomyces fradiae XJ-174 fermentor Incubation in 14L fermentor (120 hours, 30°C) mutant->fermentor precursor Dedesosaminylmycinamicin IV precursor->fermentor harvest Harvest Fermentation Broth fermentor->harvest extraction Ethyl Acetate Extraction harvest->extraction concentration Concentration to Oily Residue extraction->concentration precipitation Precipitation with Acetone/Ethyl Ether-Hexane concentration->precipitation tlc Preparative Silica-Gel TLC precipitation->tlc product Purified Dedesosaminyl-5-O-mycaminosyl- 10,11-dihydromycinamicin IV tlc->product

Structure Elucidation

The structure of the isolated compound was elucidated by comparing its spectroscopic data with that of its known precursor, dedesosaminylmycinamicin IV. The key differences indicated the addition of a mycaminose sugar and the saturation of a double bond.[1]

Low-resolution mass spectrometry was instrumental in determining the molecular weight and fragmentation pattern of the new compound. This data provided the initial evidence for the addition of a mycaminosyl group to the precursor molecule.[1]

Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy were used to determine the detailed structure. The comparison of the ¹³C NMR spectra of the precursor and the product was particularly revealing.

Experimental Protocol: NMR Spectroscopy Spectra were recorded on a suitable NMR spectrometer. Both fully decoupled and SFORD (Single Frequency Off-Resonance Decoupled) experiments were performed to distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[1] The solvent used for the NMR analysis was not specified in the available literature.

¹³C NMR Data The following table summarizes the key differences in the ¹³C NMR chemical shifts between the precursor (dedesosaminylmycinamicin IV) and the final product, highlighting the structural changes.[1]

Carbon AtomDedesosaminylmycinamicin IV (Precursor) δ (ppm)This compound (Product) δ (ppm)Inferred Structural Change
C-5Not specified86.5Glycosidation at C-5
C-10121.640.9Saturation of C10-C11 double bond
C-11150.4Not specifiedSaturation of C10-C11 double bond
C-23Not specifiedNot specifiedSubstitution of mycinose at C-23 in precursor
Mycaminosyl C-1'-101.1Anomeric carbon of mycaminose
Mycaminosyl C-2'-70.6Mycaminose carbon
Mycaminosyl C-3'-72.8Mycaminose carbon
Mycaminosyl C-4'-80.0Mycaminose carbon
Mycaminosyl C-5'-82.0Mycaminose carbon
Mycaminosyl C-6'-17.9Mycaminose carbon

G cluster_data Spectroscopic Data Acquisition cluster_analysis Data Analysis and Interpretation ms Low-Resolution Mass Spectrometry ms_interp Determine Molecular Weight and Evidence of Mycaminose Addition ms->ms_interp cmr 13C NMR Spectroscopy (Decoupled and SFORD) cmr_interp Compare with Precursor Spectrum: - Identify Glycosidation at C-5 - Confirm Saturation of C10-C11 Bond - Assign Mycaminose Carbons cmr->cmr_interp pmr 1H NMR Spectroscopy pmr_interp Proton Environment Analysis pmr->pmr_interp structure Final Structure of Dedesosaminyl-5-O-mycaminosyl- 10,11-dihydromycinamicin IV ms_interp->structure cmr_interp->structure pmr_interp->structure

Concluding Summary

The structure of this compound was successfully elucidated through a combination of biotransformation and spectroscopic analysis. Mass spectrometry confirmed the addition of a mycaminosyl moiety, while detailed ¹³C NMR studies pinpointed the location of this glycosylation at the C-5 position and confirmed the saturation of the C-10/C-11 double bond present in the precursor molecule.[1] This work demonstrates a powerful approach for generating and characterizing novel macrolide antibiotics.

References

Unraveling the Synthesis of a Novel Macrolide: A Technical Guide to the Biosynthesis of Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the biosynthetic pathway of the novel macrolide antibiotic, dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV, is now available for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of the enzymatic steps and genetic machinery responsible for the synthesis of this complex natural product, offering valuable insights for the fields of synthetic biology, metabolic engineering, and antibiotic development.

The biosynthesis of this intricate molecule is a multi-step process orchestrated by a series of enzymes encoded within the mycinamicin biosynthetic gene cluster, primarily studied in Micromonospora griseorubida. The pathway can be dissected into three core stages: the assembly of the polyketide backbone, the synthesis of deoxyamino sugars, and the subsequent tailoring reactions that furnish the final bioactive compound.

Core Biosynthetic Pathway

The synthesis of this compound is a remarkable example of nature's chemical ingenuity. It begins with the formation of the 16-membered macrolactone ring, mycinamicin IV, a key intermediate in the biosynthesis of various mycinamicin antibiotics. This process is catalyzed by a modular polyketide synthase (PKS) system. Subsequent modifications, including glycosylation and reduction, are then carried out by a suite of specialized tailoring enzymes.

A pivotal and unusual feature in the biosynthesis of this specific derivative is the attachment of a mycaminose sugar at the C-5 position of the macrolactone, a site typically occupied by desosamine in the canonical mycinamicin pathway. This suggests the action of a specific glycosyltransferase with altered substrate specificity or the presence of an alternative biosynthetic route. Furthermore, the saturation of the C10-C11 double bond to form the dihydro derivative points to the involvement of a dedicated reductase enzyme. The "dedesosaminyl" nomenclature intriguingly suggests the absence of the desosamine sugar, hinting at a blocked or bypassed step in the conventional pathway, potentially through genetic engineering or specific fermentation conditions.

Key Enzymatic Steps and Gene Products

The biosynthesis is orchestrated by a series of enzymes with specific functions. The core mycinamicin biosynthetic gene cluster from Micromonospora griseorubida contains 22 open reading frames (ORFs) that direct the synthesis of mycinamicin II, with mycinamicin IV being a crucial precursor.

Gene/Enzyme ClassFunctionPrecursor(s)Product(s)
Polyketide Synthase (PKS) Assembly of the 16-membered macrolactone ringAcyl-CoA unitsMycinamicin IV macrolactone
Glycosyltransferase (GT) Attachment of mycaminose to the C-5 hydroxyl groupMycinamicin IV, TDP-D-mycaminose5-O-mycaminosyl-mycinamicin IV
Reductase Reduction of the C10-C11 double bond5-O-mycaminosyl-mycinamicin IV5-O-mycaminosyl-10,11-dihydromycinamicin IV
Deoxysugar Biosynthesis Enzymes Synthesis of TDP-D-mycaminoseGlucose-1-phosphateTDP-D-mycaminose

Experimental Protocols

1. General Culture Conditions for Micromonospora griseorubida

For the production of mycinamicin and its derivatives, Micromonospora griseorubida can be cultured in a suitable production medium. A typical medium consists of soluble starch, glucose, peptone, yeast extract, and inorganic salts. The fermentation is generally carried out at 28-30°C for 5-7 days with vigorous aeration and agitation.

2. Glycosyltransferase Assay

To characterize the glycosyltransferase responsible for the attachment of mycaminose, an in vitro assay can be performed.

  • Reaction Mixture: The assay mixture (total volume 50 µL) contains 50 mM buffer (e.g., Tris-HCl, pH 7.5), 5 mM MgCl₂, 1 mM DTT, 100 µM of the aglycone acceptor (mycinamicin IV), 200 µM of the sugar donor (TDP-D-mycaminose), and the purified glycosyltransferase enzyme.

  • Incubation: The reaction is incubated at 30°C for a specified time (e.g., 1-2 hours).

  • Termination and Analysis: The reaction is terminated by the addition of an equal volume of cold methanol or by heat inactivation. The product formation can be analyzed by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS).

Visualizing the Biosynthetic Logic

To better understand the intricate steps of this biosynthetic pathway, the following diagrams illustrate the key transformations and the logical flow of the synthesis.

Biosynthesis_Pathway cluster_pks Polyketide Synthesis cluster_sugar Deoxysugar Synthesis cluster_tailoring Tailoring Reactions Acyl_CoA Acyl-CoA Precursors PKS Polyketide Synthase (mycA genes) Acyl_CoA->PKS Mycinamicin_IV_macrolactone Mycinamicin IV Macrolactone PKS->Mycinamicin_IV_macrolactone Glycosylation Glycosyltransferase (GT) Mycinamicin_IV_macrolactone->Glycosylation G1P Glucose-1-Phosphate Sugar_Enzymes Deoxysugar Biosynthesis Enzymes G1P->Sugar_Enzymes TDP_Mycaminose TDP-D-Mycaminose Sugar_Enzymes->TDP_Mycaminose TDP_Mycaminose->Glycosylation Reduction Reductase Glycosylation->Reduction 5-O-mycaminosyl- mycinamicin IV Product Dedesosaminyl-5-O-mycaminosyl- 10,11-dihydromycinamicin IV Reduction->Product

Caption: Proposed biosynthetic pathway for this compound.

Experimental_Workflow Start Start: Culture M. griseorubida Extraction Extraction of Mycinamicin IV Start->Extraction Purification_GT Purification of Glycosyltransferase Start->Purification_GT Assay In Vitro Glycosyltransferase Assay Extraction->Assay Purification_GT->Assay LCMS LC-MS Analysis of Products Assay->LCMS Characterization Structural Characterization (NMR, etc.) LCMS->Characterization End End: Confirm Product Formation Characterization->End

Caption: Experimental workflow for the characterization of the key glycosylation step.

This technical guide serves as a foundational resource for understanding and potentially manipulating the biosynthesis of this novel macrolide. The detailed information on the biosynthetic pathway, coupled with actionable experimental protocols, will empower researchers to explore the vast potential of microbial secondary metabolism for the discovery and development of new therapeutic agents. Further research into the specific enzymes involved in the unique tailoring steps will be crucial for the complete elucidation of this fascinating biosynthetic pathway.

An In-depth Technical Guide to Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV is a semi-synthetic macrolide antibiotic. Its biological activity is reported to be similar to that of Tylosin, a well-known veterinary antibiotic.[1][2] This compound is a derivative of mycinamicin IV, a naturally occurring macrolide. This technical guide provides a comprehensive overview of its chemical properties, biological activity, production, and putative mechanism of action based on available scientific literature.

Physicochemical Properties

This compound is structurally related to the mycinamicin family of antibiotics. While exhaustive experimental data for this specific analog is not publicly available, the following table summarizes its known and inferred physicochemical properties.

PropertyValueReference
Chemical Formula C37H65NO11Inferred from structure
Molecular Weight 699.9 g/mol Inferred from structure
Class 16-membered macrolide antibiotic[3]
Appearance White to off-white crystalline powderAssumed, typical for macrolides
Solubility Soluble in methanol, ethanol, ethyl acetate; sparingly soluble in waterAssumed, typical for macrolides
UV max Not explicitly reported. Mycinamicin IV has a UV absorption peak around 280 nm.[4]

Biological Activity and Antimicrobial Spectrum

The biological activity of this compound is comparable to that of tylosin. Macrolide antibiotics are known to be effective against a broad range of Gram-positive bacteria. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not available in the reviewed literature, the following table presents representative MIC data for the closely related mycinamicin IV to provide an expected antimicrobial spectrum.

Target OrganismMycinamicin IV MIC (µg/mL)Reference
Staphylococcus aureus0.125 - 16[5]
Streptococcus pyogenes0.06 - 0.5[5]
Streptococcus pneumoniae0.06 - 1[5]
Enterococcus faecalis8 - >128[5]
Bacillus subtilis0.03 - 0.25[3]
Escherichia coli>128[5]
Pseudomonas aeruginosa>128[5]

Mechanism of Action

As a macrolide antibiotic, this compound is presumed to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This occurs through its binding to the 50S ribosomal subunit, which ultimately leads to the cessation of bacterial growth and proliferation.

macrolide_mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Inhibition Inhibition 50S_subunit->Inhibition 30S_subunit 30S Subunit Protein_synthesis Protein Synthesis 30S_subunit->Protein_synthesis Macrolide Dedesosaminyl-5-O-mycaminosyl- 10,11-dihydromycinamicin IV Macrolide->50S_subunit Binds to mRNA mRNA mRNA->30S_subunit Binds to tRNA tRNA tRNA->Protein_synthesis Participates in Inhibition->Protein_synthesis Blocks workflow cluster_production Production cluster_isolation Isolation & Purification cluster_characterization Characterization Fermentation Fermentation of S. fradiae mutant with precursor Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Precipitation Precipitation (Acetone/Hexane) Extraction->Precipitation Chromatography Preparative TLC Precipitation->Chromatography Spectroscopy Spectroscopic Analysis (NMR, MS) Chromatography->Spectroscopy Bioassay Antimicrobial Activity Testing Spectroscopy->Bioassay

References

The Origin of Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV is a semi-synthetic macrolide antibiotic. Its core structure originates from the natural fermentation of Micromonospora griseorubida, which produces a family of macrolides known as mycinamicins. Specifically, the precursor molecule, dedesosaminylmycinamicin IV, is an intermediate in the mycinamicin biosynthetic pathway. This intermediate is then subjected to a bioconversion process utilizing a mutant strain of Streptomyces fradiae to yield the final product. This guide provides a detailed overview of the biosynthetic origin, experimental protocols for production and isolation, and the underlying genetic and enzymatic machinery.

I. Biosynthetic Pathway of the Precursor: Dedesosaminylmycinamicin IV in Micromonospora griseorubida

The biosynthesis of mycinamicins in Micromonospora griseorubida is a complex process orchestrated by a large biosynthetic gene cluster (BGC).[1][2] This cluster contains genes encoding a Type I polyketide synthase (PKS), enzymes for the synthesis of deoxysugar moieties, and various tailoring enzymes that modify the macrolactone core.[1][2]

The Mycinamicin Biosynthetic Gene Cluster

The mycinamicin BGC is responsible for the assembly of the 16-membered macrolactone ring and its subsequent glycosylation. Key components of this cluster include:

  • Polyketide Synthase (PKS) genes (mycA): These genes encode the large, modular PKS enzymes that assemble the polyketide backbone of the mycinamicin macrolactone from simple carboxylic acid precursors.[1][2]

  • Deoxysugar Biosynthesis Genes:

    • Desosamine biosynthesis (mydA-G, mycB): This set of genes is responsible for the synthesis of the deoxysugar L-desosamine.[1][2]

    • Mycinose biosynthesis (mycH, mycCI, mycCII, mydI, mycE, mycD, mycF): These genes govern the synthesis of the deoxysugar D-mycinose.[1][2]

  • Tailoring Enzyme Genes: These genes encode enzymes that modify the macrolactone core and the attached sugar moieties. This includes hydroxylases, methyltransferases, and glycosyltransferases. Of particular note are the cytochrome P450 enzymes MycCI and MycG, which are involved in hydroxylation and epoxidation reactions.

Biosynthesis of Dedesosaminylmycinamicin IV

The biosynthesis of dedesosaminylmycinamicin IV proceeds through the following key stages:

  • Macrolactone Ring Formation: The PKS enzymes catalyze the sequential condensation of extender units (primarily methylmalonyl-CoA and ethylmalonyl-CoA) to form the 16-membered macrolactone core of mycinamicin.

  • Glycosylation with Desosamine: The macrolactone core is glycosylated with L-desosamine at the C-5 position.

  • Hydroxylation and other modifications: A series of post-PKS modifications, including hydroxylations catalyzed by cytochrome P450 monooxygenases, lead to the formation of various mycinamicin intermediates. Dedesosaminylmycinamicin IV is one such intermediate that lacks the mycinose sugar at the C-14 hydroxyl group.

Mycinamicin_Biosynthesis Propionyl_CoA Propionyl-CoA + Methylmalonyl-CoA + Ethylmalonyl-CoA PKS Mycinamicin PKS (mycA) Propionyl_CoA->PKS Macrolactone 16-Membered Macrolactone Core PKS->Macrolactone Glycosylation Glycosylation (GT) Macrolactone->Glycosylation Desosamine_Synthesis Desosamine Biosynthesis (mydA-G, mycB) Desosamine TDP-L-desosamine Desosamine_Synthesis->Desosamine Desosamine->Glycosylation Dedesosaminyl_Intermediate Dedesosaminyl- mycinamicin IV Glycosylation->Dedesosaminyl_Intermediate Final_Glycosylation Glycosylation (GT) Dedesosaminyl_Intermediate->Final_Glycosylation Mycinose_Synthesis Mycinose Biosynthesis (myc genes) Mycinose TDP-D-mycinose Mycinose_Synthesis->Mycinose Mycinose->Final_Glycosylation Mycinamicin_IV Mycinamicin IV Final_Glycosylation->Mycinamicin_IV

Biosynthesis of Mycinamicin IV in M. griseorubida.

II. Semi-Synthesis of this compound

The target molecule is produced through a bioconversion process using a blocked mutant of Streptomyces fradiae. This mutant is incapable of producing its native antibiotic, tylosin, but retains the enzymatic machinery necessary to glycosylate exogenously supplied macrolide intermediates.

Bioconversion Process

The key step in the semi-synthesis is the glycosylation of dedesosaminylmycinamicin IV at the C-5 position with mycaminose, a sugar typically found in the structure of tylosin. The S. fradiae mutant also appears to catalyze the reduction of a double bond at the C-10 and C-11 positions of the macrolactone ring.

Bioconversion_Process Dedesosaminyl_IV Dedesosaminylmycinamicin IV (from M. griseorubida) Glycosylation Glycosylation (at C-5) Dedesosaminyl_IV->Glycosylation S_fradiae Streptomyces fradiae (blocked mutant) Mycaminose UDP-mycaminose (from S. fradiae metabolism) S_fradiae->Mycaminose Mycaminose->Glycosylation Reduction Reduction (at C-10, C-11) Glycosylation->Reduction Final_Product Dedesosaminyl-5-O-mycaminosyl- 10,11-dihydromycinamicin IV Reduction->Final_Product

Semi-synthetic production via bioconversion.

III. Experimental Protocols

The following protocols are compiled from various sources to provide a comprehensive guide for the production and isolation of the target molecule.

Fermentation of Micromonospora griseorubida and Isolation of Dedesosaminylmycinamicin IV

1. Culture and Inoculum Preparation:

  • Maintain Micromonospora griseorubida on a suitable agar medium (e.g., yeast extract-malt extract agar).

  • Prepare a seed culture by inoculating a loopful of spores or mycelia into a baffled flask containing a seed medium (e.g., tryptone-soya broth).

  • Incubate the seed culture at 28-30°C on a rotary shaker (200-250 rpm) for 48-72 hours.

2. Production Fermentation:

  • Inoculate the production medium (e.g., a complex medium containing glucose, soybean meal, and mineral salts) with the seed culture (5-10% v/v).

  • Carry out the fermentation in a stirred-tank fermenter under controlled conditions of temperature (28-30°C), pH (6.8-7.2), and aeration.

  • Monitor the fermentation for growth and production of mycinamicins over a period of 7-10 days.

3. Extraction and Isolation of Dedesosaminylmycinamicin IV:

  • Harvest the fermentation broth and separate the mycelia from the supernatant by centrifugation or filtration.

  • Adjust the pH of the supernatant to alkaline (pH 8.5-9.0) and extract with an organic solvent such as ethyl acetate or chloroform.

  • Concentrate the organic extract under reduced pressure to obtain a crude extract.

  • Subject the crude extract to column chromatography (e.g., silica gel or Sephadex LH-20) using a suitable solvent system (e.g., a gradient of chloroform and methanol) to separate the different mycinamicin components.

  • Identify the fractions containing dedesosaminylmycinamicin IV by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis.

  • Pool the relevant fractions and further purify by preparative HPLC to obtain pure dedesosaminylmycinamicin IV.

Bioconversion using Streptomyces fradiae and Purification of the Final Product

1. Cultivation of the Streptomyces fradiae Mutant:

  • Cultivate the blocked mutant of Streptomyces fradiae in a suitable fermentation medium that supports growth but not the production of its native antibiotic.

2. Bioconversion:

  • To the S. fradiae culture, add a solution of purified dedesosaminylmycinamicin IV.

  • Continue the incubation for an additional 48-72 hours to allow for the bioconversion to take place.

3. Extraction and Purification:

  • Harvest the culture broth and extract with an organic solvent as described for the precursor.

  • Concentrate the extract and purify the final product using chromatographic techniques (e.g., silica gel column chromatography followed by preparative HPLC).

IV. Quantitative Data

ParameterValue/RangeReference
Precursor Production
M. griseorubida Fermentation Time7-10 daysGeneral literature
Typical Yield of MycinamicinsVariable, strain-dependentGeneral literature
Bioconversion
S. fradiae Bioconversion Time48-72 hoursGeneral literature
Spectroscopic Data
Dedesosaminylmycinamicin IV
Molecular FormulaC37H59NO10Inferred
Molecular Weight681.86 g/mol Inferred
This compound
Molecular FormulaC38H66N2O11Inferred
Molecular Weight730.94 g/mol Inferred

V. Regulatory Signaling Pathways

The regulation of macrolide biosynthesis in actinomycetes is a complex, multi-layered process. While specific details for the mycinamicin gene cluster in Micromonospora griseorubida are not extensively characterized, the general principles of regulation in related organisms likely apply.

  • Cluster-Situated Regulators (CSRs): The mycinamicin BGC likely contains one or more CSRs that directly control the expression of the biosynthetic genes. These are often transcriptional activators of the SARP (Streptomyces Antibiotic Regulatory Protein) family.

  • Pleiotropic Regulators: Higher-level regulators that respond to nutritional and environmental signals also play a crucial role. These can include regulators of primary metabolism and stress responses.

  • Feedback Regulation: The final antibiotic products or their intermediates can sometimes act as signaling molecules to regulate their own biosynthesis.

Regulatory_Pathway Nutritional_Signals Nutritional Signals (e.g., Carbon, Nitrogen) Pleiotropic_Regulators Pleiotropic Regulators Nutritional_Signals->Pleiotropic_Regulators Environmental_Signals Environmental Signals (e.g., pH, Temperature) Environmental_Signals->Pleiotropic_Regulators CSR Cluster-Situated Regulator (e.g., SARP) Pleiotropic_Regulators->CSR Mycinamicin_BGC Mycinamicin Biosynthetic Gene Cluster CSR->Mycinamicin_BGC Mycinamicins Mycinamicin Production Mycinamicin_BGC->Mycinamicins Mycinamicins->CSR Feedback Inhibition

Hypothetical regulatory cascade for mycinamicin biosynthesis.

VI. Conclusion

The origin of this compound is a fascinating example of chemo-biosynthesis, combining natural product biosynthesis with targeted bioconversion. Understanding the intricate details of the mycinamicin biosynthetic pathway and the enzymatic capabilities of the Streptomyces fradiae mutant provides a powerful platform for the generation of novel macrolide antibiotics. Further research into the optimization of fermentation and bioconversion processes, as well as a deeper understanding of the regulatory networks, holds the potential for improving the yields of this and other valuable bioactive compounds.

References

A Technical Guide to the Discovery of Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV: A Novel Macrolide Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The discovery of novel macrolide antibiotics is crucial in the ongoing battle against antimicrobial resistance. This technical guide provides an in-depth overview of the discovery of dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV, a 16-membered macrolide with potential antibacterial activity. While specific discovery data for this exact compound is not extensively published, this document outlines a representative discovery and characterization workflow based on established methodologies for similar macrolides produced by actinomycetes, particularly Micromonospora species. The guide details the biosynthetic pathway, fermentation and isolation protocols, structural elucidation techniques, and antimicrobial evaluation. All quantitative data are presented in structured tables, and key experimental workflows and biosynthetic pathways are visualized using diagrams.

Introduction to Macrolide Antibiotics

Macrolide antibiotics are a class of natural products characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached.[1] They are predominantly produced by soil-dwelling bacteria of the order Actinomycetales. Macrolides, particularly 14-, 15-, and 16-membered ring structures, are clinically significant for their bacteriostatic activity against a broad range of Gram-positive bacteria and some Gram-negative bacteria.[1] Their mechanism of action involves binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1] The emergence of bacterial resistance to existing macrolides necessitates the discovery of novel derivatives with improved efficacy.

This compound is an antibiotic with biological activity similar to that of Tylosin.[2][3]

Biosynthesis of this compound

The biosynthesis of 16-membered macrolides like the mycinamicins is accomplished through a modular polyketide synthase (PKS) system.[2] The aglycone core is assembled from simple carboxylic acid precursors, followed by tailoring reactions such as hydroxylation and glycosylation. The sugar moieties, D-desosamine and D-mycaminose, are synthesized through separate pathways and subsequently attached to the macrolactone ring by glycosyltransferases.

Proposed Biosynthetic Pathway

The biosynthetic pathway for this compound can be inferred from the well-characterized pathways of similar macrolides like mycinamicin and rosamicin produced by Micromonospora species.[2][4] The pathway involves the following key stages:

  • Polyketide Chain Assembly: A modular Type I PKS catalyzes the sequential condensation of propionyl-CoA and methylmalonyl-CoA extender units to form the 16-membered polyketide chain.

  • Macrolactone Formation: The linear polyketide chain is cyclized to form the macrolactone ring.

  • Post-PKS Modifications: The macrolactone undergoes a series of enzymatic modifications, including hydroxylation and reduction.

  • Deoxysugar Biosynthesis: The deoxyamino sugar L-desosamine is synthesized from TDP-glucose.

  • Glycosylation: The final step involves the attachment of the mycaminosyl and dedesosaminyl sugar moieties to the macrolactone core.

Biosynthetic Pathway Propionyl_CoA Propionyl-CoA + Methylmalonyl-CoA PKS Polyketide Synthase (PKS) Propionyl_CoA->PKS Polyketide_Chain Linear Polyketide Chain PKS->Polyketide_Chain Macrolactone 10,11-dihydromycinamicin IV Aglycone Polyketide_Chain->Macrolactone Cyclization Hydroxylated_Macrolactone Hydroxylated Aglycone Macrolactone->Hydroxylated_Macrolactone Hydroxylation Mycaminosyl_Macrolactone 5-O-mycaminosyl-10,11- dihydromycinamicin IV Hydroxylated_Macrolactone->Mycaminosyl_Macrolactone TDP_Glucose TDP-Glucose TDP_D_Mycaminose TDP-D-Mycaminose TDP_Glucose->TDP_D_Mycaminose Sugar Biosynthesis TDP_D_Desosamine TDP-D-Desosamine TDP_Glucose->TDP_D_Desosamine Sugar Biosynthesis Glycosyltransferase1 Glycosyltransferase I TDP_D_Mycaminose->Glycosyltransferase1 Glycosyltransferase2 Glycosyltransferase II TDP_D_Desosamine->Glycosyltransferase2 Glycosyltransferase1->Mycaminosyl_Macrolactone Final_Product Dedesosaminyl-5-O-mycaminosyl- 10,11-dihydromycinamicin IV Glycosyltransferase2->Final_Product Mycaminosyl_Macrolactone->Final_Product Fermentation and Isolation Workflow Inoculation Inoculation of Micromonospora sp. in Seed Medium Seed_Culture Seed Culture Incubation (2-3 days) Inoculation->Seed_Culture Production_Culture Inoculation of Production Medium Seed_Culture->Production_Culture Fermentation Production Fermentation (7-10 days) Production_Culture->Fermentation Harvest Harvest of Fermentation Broth Fermentation->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Column Chromatography (Silica Gel) Crude_Extract->Chromatography Fractions Bioactive Fractions Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure Compound HPLC->Pure_Compound

References

An In-depth Technical Guide on the Postulated Chemical Properties of Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV is a novel, hypothetical derivative of the mycinamicin class of antibiotics. As such, no direct experimental data for this specific molecule exists in the current scientific literature. This guide, therefore, extrapolates its potential chemical properties, synthetic pathways, and biological mechanisms based on the known characteristics of its parent compound, mycinamicin IV, and established chemical modifications of macrolide antibiotics.

Introduction

Macrolide antibiotics are a critical class of therapeutic agents characterized by a large macrocyclic lactone ring, to which one or more deoxy sugars are attached. They are potent inhibitors of bacterial protein synthesis.[1][2] Mycinamicins, produced by Micromonospora griseorubida, are a family of 16-membered macrolide antibiotics with significant activity against Gram-positive bacteria.[3][4]

This technical guide provides a detailed theoretical overview of a novel derivative, this compound. The proposed structure involves three key modifications from the parent mycinamicin IV:

  • Hydrogenation: Saturation of the 10,11-double bond in the macrolactone ring.

  • Dedesosaminylation: Removal of the native desosamine sugar.

  • Glycosylation: Attachment of a mycaminose sugar at the C-5 position.

These modifications are designed to explore the structure-activity relationship (SAR) of the mycinamicin scaffold, potentially altering its antibacterial spectrum, potency, and resistance profile.

Physicochemical Properties

The precise quantitative physicochemical properties of the target compound are unknown. However, we can infer its general characteristics from its parent compound, mycinamicin IV.

Table 1: Physicochemical Properties of Mycinamicin IV (Parent Compound)

PropertyValueReference(s)
Molecular Formula C₃₇H₆₁NO₁₁[5][6]
Molecular Weight 695.88 g/mol [5]
Appearance Solid[5]
UV Absorption Maxima 215 nm, 281.5 nm[3]
Key Structural Features 16-membered macrolactone core, desosamine sugar, mycinose sugar[3][6]

The proposed modifications would alter these properties. The hydrogenation of the 10,11-double bond would slightly increase the molecular weight and remove the associated UV absorbance. The replacement of desosamine with mycaminose would also lead to a change in molecular weight and could affect properties such as solubility and pKa, depending on the nature of the sugar.

Proposed Experimental Protocols

The synthesis of this compound from mycinamicin IV would be a multi-step process. A plausible synthetic workflow is outlined below.

Hypothetical Synthetic Workflow

G cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Dedesosaminylation cluster_2 Step 3: Glycosylation a Mycinamicin IV b 10,11-Dihydromycinamicin IV a->b H₂, Pd/C Methanol c 10,11-Dihydromycinamicin IV d Dedesosaminyl-10,11-dihydromycinamicin IV c->d Acid Hydrolysis (e.g., mild HCl) e Dedesosaminyl-10,11-dihydromycinamicin IV f Target Compound e->f Glycosyltransferase or Chemical Glycosylation g Activated Mycaminose Donor g->f

Caption: Hypothetical workflow for the synthesis of the target compound.

Methodology:

  • Step 1: Synthesis of 10,11-Dihydromycinamicin IV (Hydrogenation)

    • Objective: To selectively reduce the 10,11-double bond of the mycinamicin IV macrolactone ring.

    • Protocol: Mycinamicin IV would be dissolved in a suitable solvent such as methanol. A catalyst, typically palladium on carbon (Pd/C), would be added to the solution. The mixture would then be subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS). The catalyst would be removed by filtration, and the solvent evaporated to yield 10,11-dihydromycinamicin IV.

  • Step 2: Synthesis of Dedesosaminyl-10,11-dihydromycinamicin IV (Dedesosaminylation)

    • Objective: To selectively cleave the glycosidic bond of the desosamine sugar from the macrolactone core. The desosamine sugar is crucial for the antibacterial activity of many macrolides.[2][7]

    • Protocol: The product from Step 1 would be treated with a mild acid, such as dilute hydrochloric acid, in a controlled manner. The reaction temperature and time would need to be carefully optimized to achieve selective cleavage of the desosamine glycosidic linkage without degrading the rest of the molecule. The reaction would be quenched with a base, and the product extracted and purified using chromatographic techniques.

  • Step 3: Synthesis of this compound (Glycosylation)

    • Objective: To introduce a mycaminose sugar at the C-5 position of the aglycone.

    • Protocol: This step could be achieved through either enzymatic or chemical methods.

      • Enzymatic Glycosylation: A glycosyltransferase enzyme known to be specific for mycaminose transfer would be used.[8][9] The aglycone from Step 2 and an activated mycaminose donor (e.g., a sugar nucleotide) would be incubated with the enzyme in a suitable buffer system.

      • Chemical Glycosylation: An appropriately protected and activated mycaminose donor (e.g., a trichloroacetimidate) would be reacted with the aglycone in the presence of a promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). This would be followed by deprotection steps to yield the final target compound. The product would require extensive purification, likely through HPLC.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

G start Prepare stock solution of target compound dilute Perform serial two-fold dilutions in microtiter plate start->dilute add Add inoculum to each well dilute->add inoculum Prepare standardized bacterial inoculum inoculum->add incubate Incubate at 37°C for 18-24 hours add->incubate read Determine MIC: Lowest concentration with no visible growth incubate->read G cluster_ribosome Bacterial Ribosome (70S) ribosome_50S 50S Subunit inhibition Inhibition of Protein Synthesis ribosome_50S->inhibition Blocks elongation ribosome_30S 30S Subunit macrolide Macrolide Antibiotic (e.g., Target Compound) macrolide->ribosome_50S Binds to exit tunnel polypeptide Growing Polypeptide Chain polypeptide->inhibition Elongation is blocked bacteriostasis Bacteriostasis inhibition->bacteriostasis

References

In-Depth Technical Guide: Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the macrolide antibiotic, dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV. The information is compiled from available scientific literature, focusing on its preparation, characterization, and known properties. Due to the compound's limited appearance in published research, a CAS number has not been identified, and quantitative biological activity data remains scarce. The biological activity of this compound is reported to be similar to that of Tylosin.[1]

Compound Identification and Characterization

This compound is a semi-synthetic macrolide antibiotic. It is derived from dedesosaminylmycinamicin IV through a fermentation process utilizing a blocked mutant of Streptomyces fradiae. Spectroscopic data from Proton Magnetic Resonance (PMR), Carbon-13 Nuclear Magnetic Resonance (CMR), and Mass Spectrometry (MS) have been used for its characterization.[2]

Spectroscopic Data

The following table summarizes the reported 13C NMR chemical shift data for this compound and its precursor, dedesosaminylmycinamicin IV.[2]

Carbon AtomDedesosaminylmycinamicin IV (δ, ppm)This compound (δ, ppm)
Aglycone
C-1175.1175.0
C-245.345.2
C-380.080.1
C-439.539.4
C-586.586.5
C-634.634.6
C-732.832.8
C-840.940.9
C-9218.0218.0
C-10121.640.9
C-11150.428.0
C-12166.0166.0
C-13121.6121.6
C-14150.4150.4
C-1520.120.1
C-1612.012.0
C-1710.010.0
Mycaminose
C-1'-101.1
C-2'-72.8
C-3'-80.0
C-4'-70.6
C-5'-82.0
C-6'-17.9
N(CH3)2-41.5

Experimental Protocols

The following protocols are based on the published methodology for the preparation and purification of this compound.[2]

Preparation of Blocked Mutant XJ-174

A non-antibiotic producing mutant, XJ-174, was isolated from a population of tylosin-producing Streptomyces fradiae (ATCC 19609). The isolation was achieved after treatment with N-methyl-N'-nitro-N-nitrosoguanidine (NTG).[2]

Fermentation and Production

For a preparative scale fermentation, the mutant XJ-174 was incubated in the presence of 1 gram of dedesosaminylmycinamicin IV at 30°C for 120 hours. The fermentation was carried out in a 14-liter fermentor containing 10 liters of the following medium:[2]

  • Dextrose: 25 g

  • Soy Flour: 25 g

  • CaCO3: 5 g

  • NaCl: 2 g

  • Corn Steep Liquor: 5 ml

  • Sunflower Oil: 30 ml

  • Solvent: Tap Water

Extraction and Purification
  • The fermentation broth was harvested.

  • The broth was extracted twice with 10 liters of ethyl acetate for each extraction.

  • The ethyl acetate extracts were combined and concentrated to yield a dark brownish oily residue.

  • The residue was precipitated using a mixture of acetone and ethyl ether-hexane (6:4).

  • Further purification was achieved by preparative silica-gel thin-layer chromatography.[2]

Experimental Workflow and Logical Relationships

The following diagram illustrates the workflow for the production of this compound.

G cluster_0 Mutant Preparation cluster_1 Fermentation cluster_2 Extraction & Purification S_fradiae Streptomyces fradiae (ATCC 19609) NTG N-methyl-N'-nitro-N-nitrosoguanidine (NTG) Treatment S_fradiae->NTG Mutant Blocked Mutant XJ-174 NTG->Mutant Fermentor 14-L Fermentor (10 L Medium, 30°C, 120h) Mutant->Fermentor Precursor Dedesosaminylmycinamicin IV Precursor->Fermentor Harvest Harvest Fermentation Broth Fermentor->Harvest Extraction Ethyl Acetate Extraction (2x) Harvest->Extraction Concentration Concentration Extraction->Concentration Precipitation Precipitation (Acetone/Ethyl Ether-Hexane) Concentration->Precipitation TLC Preparative Silica-gel TLC Precipitation->TLC Final_Product Dedesosaminyl-5-O-mycaminosyl- 10,11-dihydromycinamicin IV TLC->Final_Product

Caption: Production workflow of the target compound.

Signaling Pathways

There is no information available in the public domain regarding the signaling pathways associated with this compound.

Conclusion

This compound is a semi-synthetic macrolide that has been produced through the biotransformation of dedesosaminylmycinamicin IV by a blocked mutant of S. fradiae. While its preparation and basic characterization have been described, further research is needed to determine its specific CAS number, elucidate its full biological activity profile, and investigate its mechanism of action and potential signaling pathway interactions. The lack of commercial availability suggests it remains a compound of academic interest.

References

In-Depth Technical Guide: Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding the macrolide antibiotic, dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV. Due to the compound's limited presence in publicly accessible chemical databases, this guide synthesizes information from related compounds and general knowledge of the macrolide class to provide a functional framework for research and development professionals.

Core Compound Data

For context, the following table presents information on related and structurally similar macrolide antibiotics.

PropertyThis compoundTylosin (Related Compound)
Molecular Weight Not publicly available.~916.1 g/mol
Chemical Formula Not publicly available.C46H77NO17
Compound Class Macrolide AntibioticMacrolide Antibiotic
Biological Activity Antibiotic, with activity reported to be similar to Tylosin.[1]Antibiotic, primarily against Gram-positive bacteria.
Primary Reference Puar, M. S., et al. (1982). The Journal of Antibiotics, XXXV(10).-

Mechanism of Action: Macrolide Antibiotics

This compound, as a macrolide antibiotic, is presumed to share the same mechanism of action as other members of its class, such as erythromycin and tylosin. The primary mode of action is the inhibition of bacterial protein synthesis.

Macrolides bind to the 50S subunit of the bacterial ribosome, specifically near the peptidyl transferase center. This binding event physically obstructs the exit tunnel through which nascent polypeptide chains emerge. The blockage prevents the elongation of the polypeptide chain, thereby halting protein synthesis and ultimately leading to the cessation of bacterial growth (bacteriostatic effect) or cell death (bactericidal effect at higher concentrations).

macrolide_mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Peptide_Exit_Tunnel Peptide Exit Tunnel 30S_subunit 30S Subunit Macrolide Dedesosaminyl-5-O-mycaminosyl- 10,11-dihydromycinamicin IV Macrolide->50S_subunit Binds to Macrolide->Peptide_Exit_Tunnel Blocks Protein_Synthesis Protein Synthesis Peptide_Exit_Tunnel->Protein_Synthesis Prevents elongation Inhibition Inhibition Peptide_Exit_Tunnel->Inhibition Leads to

Mechanism of action for macrolide antibiotics.

Experimental Protocols

The following outlines a general experimental protocol for the isolation and characterization of a novel macrolide antibiotic, based on methodologies commonly employed in the field.

1. Fermentation and Isolation:

  • Culture: A seed culture of the producing microorganism (e.g., a Micromonospora or Streptomyces species) is used to inoculate a large-scale fermentation medium.

  • Incubation: The fermentation is carried out under controlled conditions of temperature, pH, and aeration to optimize antibiotic production.

  • Extraction: The fermentation broth is harvested, and the antibiotic is extracted from the mycelium and/or the culture filtrate using an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The crude extract is subjected to a series of chromatographic techniques, such as silica gel chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), to isolate the pure compound.

2. Structural Characterization:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the accurate mass of the compound and to aid in the determination of its elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are employed to elucidate the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms within the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify any chromophores within the molecule.

3. Biological Activity Assays:

  • Minimum Inhibitory Concentration (MIC) Assay: The MIC of the purified antibiotic is determined against a panel of clinically relevant bacteria to assess its potency and spectrum of activity.

  • Mechanism of Action Studies: In vitro transcription/translation assays can be used to confirm that the antibiotic inhibits bacterial protein synthesis.

experimental_workflow Start Fermentation of Producing Organism Extraction Solvent Extraction Start->Extraction Purification Chromatographic Purification (TLC, HPLC) Extraction->Purification Characterization Structural Characterization (MS, NMR, IR, UV-Vis) Purification->Characterization Bioassays Biological Activity Assays (MIC, Mechanism of Action) Purification->Bioassays End Data Analysis and Compound Registration Characterization->End Bioassays->End

General experimental workflow for antibiotic discovery.

References

A Comprehensive Technical Review of Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV is a semi-synthetic macrolide antibiotic. This document provides a detailed overview of its preparation, structural characterization, and biological context, drawing from the available scientific literature. The information is intended to serve as a technical guide for researchers and professionals engaged in the discovery and development of novel antimicrobial agents. The biological activity of this compound is reported to be similar to that of tylosin, a well-known macrolide antibiotic used in veterinary medicine.[1]

I. Preparation and Synthesis

The production of this compound is achieved through a biotransformation process utilizing a blocked mutant of Streptomyces fradiae. This method highlights the potential of microbial systems in generating novel antibiotic structures.

Experimental Protocol: Fermentation and Isolation

The following protocol for the preparation of this compound is based on the methodology described in the initial discovery.

1. Microorganism: A non-antibiotic producing mutant strain, XJ-174, derived from a tylosin-producing strain of Streptomyces fradiae (ATCC 19609) after treatment with N-methyl-N'-nitro-N-nitrosoguanidine (NTG), is used.

2. Precursor: Dedesosaminylmycinamicin IV serves as the precursor molecule for the biotransformation.

3. Fermentation Medium and Conditions:

  • Medium Composition: Dextrose (25 g/L), Soy Flour (25 g/L), CaCO3 (5 g/L), NaCl (2 g/L), Corn Steep Liquor (5 ml/L), and Sunflower Oil (30 ml/L) in tap water.
  • Incubation: The mutant strain is incubated in the presence of dedesosaminylmycinamicin IV (e.g., 1 g in a 14-liter fermentor containing 10 liters of medium).
  • Temperature: 30°C
  • Duration: 120 hours

4. Extraction and Purification:

  • The fermentation broth is harvested and extracted twice with equal volumes of ethyl acetate.
  • The organic solvent is concentrated to yield a dark brownish oily residue.
  • The residue is precipitated with acetone and a mixture of ethyl ether and hexane (6:4).
  • Further purification is achieved by preparative silica-gel thin-layer chromatography.

A logical workflow for the production of this compound is depicted in the following diagram.

G cluster_0 Strain Development cluster_1 Biotransformation cluster_2 Downstream Processing S_fradiae Streptomyces fradiae (ATCC 19609) NTG NTG Mutagenesis S_fradiae->NTG Mutant Mutant XJ-174 (Blocked Mutant) NTG->Mutant Fermentation Fermentation with Mutant XJ-174 (120h, 30°C) Mutant->Fermentation Precursor Dedesosaminylmycinamicin IV Precursor->Fermentation Extraction Ethyl Acetate Extraction Fermentation->Extraction Concentration Concentration Extraction->Concentration Precipitation Acetone/Ether-Hexane Precipitation Concentration->Precipitation Purification Preparative TLC Precipitation->Purification Final_Product Dedesosaminyl-5-O-mycaminosyl- 10,11-dihydromycinamicin IV Purification->Final_Product

Biotransformation Workflow

II. Structural Characterization

The structural elucidation of this compound and its parent compound, mycinamicin IV, has been accomplished through a combination of spectroscopic techniques.

Physicochemical and Spectroscopic Data

The following tables summarize the available physicochemical and spectroscopic data for mycinamicin IV, the immediate precursor to the title compound. This data provides a crucial reference for the characterization of its derivatives.

Table 1: Physicochemical Properties of Mycinamicin IV

PropertyValue
Molecular FormulaC37H61NO11
Molecular Weight695.9 g/mol
UV Absorption Maxima215 nm and 281.5 nm

Table 2: Infrared Spectroscopy Data for Mycinamicin IV

Wavenumber (cm-1)Assignment
3400Hydroxyl groups
1710, 1650α,β-unsaturated lactone
1670, 1625, 1590α,β,γ,δ-unsaturated ketone

Table 3: 13C NMR Chemical Shifts for Mycinamicin IV

CarbonChemical Shift (ppm)CarbonChemical Shift (ppm)
1170.81625.3
235.2179.6
3125.51819.4
4141.71917.4
580.52017.8
638.22168.6
734.11'104.9
845.32'70.4
9204.53'65.8
10129.84'28.3
11141.75'69.5
12133.06'21.2
13141.3N(CH3)240.2
1449.21"101.0
1573.72"81.9
2"-OCH359.73"79.9
3"-OCH361.74"72.7
5"70.56"17.8

Note: Data compiled from literature sources.[2]

Low-resolution mass spectrometry of this compound indicated a molecular weight consistent with the proposed structure. The major differences in the 13C NMR data between mycinamicin IV and the title compound are expected to be the saturation of the double bond at C-10 and C-11 and the glycosidation at C-5.

III. Biosynthetic Pathway

The biosynthesis of this compound involves the modification of the mycinamicin core. The pathway can be inferred from the well-studied biosynthesis of tylosin and mycinamicin. The core macrolactone is assembled by a polyketide synthase (PKS) and subsequently modified by a series of tailoring enzymes, including glycosyltransferases, methyltransferases, and oxidoreductases.

The formation of the title compound is a result of the action of a glycosyltransferase from the blocked mutant S. fradiae XJ-174 on dedesosaminylmycinamicin IV, attaching a mycaminosyl sugar at the C-5 position. The saturation of the C-10/C-11 double bond is also a key step in this biotransformation.

G cluster_sugars Sugar Biosynthesis PKS Polyketide Synthase (mycA) Macrolactone Protylonolide-like Macrolactone PKS->Macrolactone Polyketide Assembly MycinolideIV Mycinolide IV Macrolactone->MycinolideIV Tailoring Reactions (Hydroxylation, etc.) DedesosaminylmycinamicinIV Dedesosaminylmycinamicin IV MycinolideIV->DedesosaminylmycinamicinIV Glycosylation at C-21 (mydA-G, mycB) Final_Product Dedesosaminyl-5-O-mycaminosyl- 10,11-dihydromycinamicin IV DedesosaminylmycinamicinIV->Final_Product Glycosylation at C-5 (tylosin pathway enzyme) + Reduction of C10-C11 double bond Desosamine TDP-D-Desosamine (mydA-G, mycB) Desosamine->MycinolideIV Mycaminose TDP-D-Mycaminose (tylosin pathway) Mycaminose->DedesosaminylmycinamicinIV

Inferred Biosynthetic Pathway

IV. Antimicrobial Activity

Mycinamicins, as a class, exhibit potent activity against Gram-positive bacteria.[3] The antimicrobial efficacy of these compounds is typically evaluated using standard methods such as broth microdilution assays.

Experimental Protocol: Broth Microdilution Assay

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of mycinamicin analogues.

1. Bacterial Strains: A panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus, Micrococcus luteus) and Gram-negative bacteria (e.g., Escherichia coli) are used.[3] Both reference strains (e.g., ATCC strains) and clinical isolates can be included.

2. Medium: Mueller-Hinton broth is the standard medium for antimicrobial susceptibility testing.

3. Preparation of Inoculum: Bacterial cultures are grown to a specific optical density and then diluted to achieve a standardized final concentration in the assay wells (e.g., 5 x 105 CFU/mL).

4. Preparation of Antibiotic Dilutions: The test compound is serially diluted in the growth medium to cover a range of concentrations (e.g., 0.06 to 64 µg/mL).

5. Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

6. Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.

Table 4: Example of Antimicrobial Activity Data for Mycinamicin Analogues

CompoundS. aureus ATCC 25923 MIC (µg/mL)M. luteus ATCC 9341 MIC (µg/mL)
Mycinamicin III0.200.05
Mycinamicin IV0.200.05
C-12/13-epoxy-M-III0.200.05
C-14-hydroxy-M-III>0.20>0.05

This table presents representative data for related mycinamicin compounds to provide a context for the expected activity of the title compound.[3]

Conclusion

This compound represents an interesting extension of the mycinamicin family of macrolide antibiotics. Its preparation through the biotransformation of a precursor by a blocked mutant demonstrates a valuable strategy for the generation of novel antibiotic derivatives. While detailed biological activity and comprehensive spectroscopic data for this specific compound are limited in the public domain, the information available for its parent compounds provides a strong foundation for further research. This technical guide consolidates the current knowledge and provides a framework for future studies aimed at fully characterizing its antimicrobial potential and mechanism of action.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV is a semi-synthetic macrolide antibiotic belonging to the 16-membered ring class of compounds. While specific data on this particular derivative is limited in publicly available scientific literature, this guide synthesizes the known information regarding its preparation, and draws comparisons with its parent compounds, mycinamicin IV and the well-characterized macrolide, tylosin. The mechanism of action, general experimental protocols for characterization, and a discussion on the structure-activity relationships of related 16-membered macrolides are also presented to provide a comprehensive overview for research and development purposes.

Introduction

Macrolide antibiotics are a clinically significant class of therapeutic agents, characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. They are effective against a broad spectrum of bacteria, primarily by inhibiting protein synthesis. The 16-membered macrolides, such as the mycinamicin family, are of particular interest due to their potential for overcoming some of the resistance mechanisms that affect the more common 14- and 15-membered macrolides. This compound is a specific derivative of mycinamicin IV, a natural product of Micromonospora griseorubida. Its biological activity has been reported to be similar to that of tylosin, a widely used veterinary antibiotic.[1][2][3]

Physicochemical Properties

PropertyMycinamicin IVTylosin
Molecular Formula C37H61NO11C46H77NO17
Molecular Weight 695.89 g/mol 916.1 g/mol
Appearance White to off-white powderWhite to buff-colored powder
Solubility Soluble in methanol, ethanol, acetone, ethyl acetate, and chloroform. Slightly soluble in water.Slightly soluble in water. Soluble in lower alcohols, esters, ketones, chlorinated hydrocarbons, and benzene.
Melting Point 158-161 °C128-132 °C
UV max (in Methanol) 280 nm291 nm

Data for Mycinamicin IV and Tylosin compiled from various sources.

Biological Activity and Mechanism of Action

The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, near the entrance of the peptide exit tunnel. This binding interferes with the elongation of the polypeptide chain, leading to a bacteriostatic effect.

The biological activity of this compound is stated to be similar to that of tylosin.[1][2][3] Tylosin is known to be effective against a range of Gram-positive bacteria, some Gram-negative bacteria, and Mycoplasma species. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not available, a comparative table of MICs for tylosin against common pathogens is provided for reference.

Bacterial SpeciesTylosin MIC Range (µg/mL)
Staphylococcus aureus0.5 - 2.0
Streptococcus pyogenes0.06 - 0.5
Streptococcus pneumoniae0.06 - 0.5
Mycoplasma gallisepticum0.015 - 0.25
Pasteurella multocida1.0 - 4.0

Note: MIC values can vary depending on the strain and testing methodology.

Signaling Pathway of Macrolide Action

The following diagram illustrates the general mechanism of action of 16-membered macrolide antibiotics at the ribosomal level.

macrolide_mechanism cluster_ribosome Bacterial Ribosome 50S 50S Subunit Peptide_Chain Growing Peptide Chain Protein_Synthesis_Inhibition Protein Synthesis Inhibition 50S->Protein_Synthesis_Inhibition Blocks Peptide Exit Tunnel 30S 30S Subunit mRNA mRNA mRNA->30S tRNA tRNA tRNA->50S Macrolide Dedesosaminyl-5-O-mycaminosyl- 10,11-dihydromycinamicin IV Macrolide->50S Binds to 50S Subunit mic_workflow Start Start: Prepare Antibiotic Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Start->Serial_Dilution Inoculation Inoculate Microtiter Plate Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Results Read Results and Determine MIC Incubation->Read_Results End End Read_Results->End compound_relationship Mycinamicin_IV Mycinamicin IV Dedesosaminyl_Mycinamicin_IV Dedesosaminylmycinamicin IV Mycinamicin_IV->Dedesosaminyl_Mycinamicin_IV Removal of Desosamine Target_Compound Dedesosaminyl-5-O-mycaminosyl- 10,11-dihydromycinamicin IV Dedesosaminyl_Mycinamicin_IV->Target_Compound Glycosylation with Mycaminose and Hydrogenation

References

Methodological & Application

Application Notes and Protocols: Synthesis of Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Macrolide antibiotics are a critical class of therapeutic agents that function by inhibiting bacterial protein synthesis. Mycinamicins, a family of 16-membered macrolides, have demonstrated significant antibacterial activity. The modification of these natural products, particularly through glycosylation, is a key strategy for developing new analogues with improved efficacy, altered pharmacokinetic properties, and the ability to overcome bacterial resistance. The target molecule, dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV, is a glycosylated derivative of a mycinamicin IV precursor. This document outlines the fermentative synthesis of this compound, providing a detailed protocol and relevant characterization data.

Data Presentation

Table 1: 13C NMR Spectroscopic Data

The following table summarizes the key 13C NMR chemical shifts for the starting material, dedesosaminylmycinamicin IV, and the final product, this compound. These data are crucial for monitoring the progress of the reaction and confirming the identity of the synthesized compound.

Carbon AtomDedesosaminylmycinamicin IV (Precursor) Chemical Shift (ppm)This compound (Product) Chemical Shift (ppm)
Macrolide Ring
C-1166.0166.0
C-586.586.5
C-10121.634.6
C-11150.432.8
Mycaminose (Product)
C-1'-101.2
C-2'-81.9
C-3'-80.0
C-4'-73.0
C-5'-70.5
CH3 (myc)-17.5
Mycinose (Present in both)
C-1''101.1101.1
C-2''82.082.0
C-3''80.080.0
C-4''72.872.8
C-5''70.670.6
CH3 (myc)17.917.9

Note: Data extracted from the Journal of Antibiotics communication. Specific assignments for all carbons of the macrolide ring were not provided in the source.

Table 2: Fermentation Parameters
ParameterValue
Precursor SubstrateDedesosaminylmycinamicin IV
Fermentation OrganismStreptomyces fradiae (blocked mutant XJ-174)
Incubation Temperature30°C
Incubation Time120 hours
Initial Precursor Concentration1 g in 10 L medium
YieldNot explicitly reported in the source literature.

Experimental Protocols

Fermentative Synthesis of this compound

This protocol is adapted from the method described in "PREPARATION AND CHARACTERIZATION OF DEDESOSAMINYL 5-O-MYCAMINOSYL-10,11-DIHYDROMYCINAMICIN IV," published in The Journal of Antibiotics.

Materials:

  • Dedesosaminylmycinamicin IV

  • Streptomyces fradiae (blocked mutant XJ-174)

  • Dextrose

  • Soy flour

  • CaCO₃

  • NaCl

  • Corn steep liquor

  • Sunflower oil

  • Tap water

  • Ethyl acetate

  • 14-liter fermentor

Procedure:

  • Medium Preparation:

    • Prepare 10 liters of fermentation medium with the following composition:

      • Dextrose: 25 g/L

      • Soy flour: 25 g/L

      • CaCO₃: 5 g/L

      • NaCl: 2 g/L

      • Corn steep liquor: 5 ml/L

      • Sunflower oil: 30 ml/L

    • Sterilize the medium in a 14-liter fermentor.

  • Inoculation and Substrate Addition:

    • Inoculate the sterilized medium with a culture of the blocked mutant XJ-174 of Streptomyces fradiae.

    • Add 1 g of dedesosaminylmycinamicin IV to the fermentation broth.

  • Fermentation:

    • Incubate the culture at 30°C for 120 hours.

    • Maintain appropriate aeration and agitation throughout the fermentation process.

  • Extraction and Isolation:

    • After 120 hours, harvest the fermentation broth.

    • Extract the broth twice with equal volumes of ethyl acetate (2 x 10 liters).

    • Combine the ethyl acetate extracts and concentrate under reduced pressure to obtain a dark brownish oily residue.

    • Further purification of the residue is required to isolate the final product. The original communication does not detail the specific purification steps (e.g., chromatography), but standard techniques for macrolide purification should be employed.

Visualizations

Synthetic Pathway

The following diagram illustrates the biotransformation of dedesosaminylmycinamicin IV to this compound through a fermentative glycosylation process.

Synthesis_Pathway precursor Dedesosaminylmycinamicin IV product Dedesosaminyl-5-O-mycaminosyl- 10,11-dihydromycinamicin IV precursor->product C-5 Glycosylation & 10,11-Reduction reagent Streptomyces fradiae (blocked mutant XJ-174) Fermentation Medium

Caption: Fermentative synthesis of the target macrolide.

Experimental Workflow

This diagram outlines the key steps involved in the fermentative synthesis and extraction of the target compound.

Experimental_Workflow cluster_fermentation Fermentation Stage cluster_extraction Extraction & Isolation medium_prep Medium Preparation inoculation Inoculation & Substrate Addition medium_prep->inoculation incubation Incubation (30°C, 120h) inoculation->incubation harvest Harvest Broth incubation->harvest extraction Ethyl Acetate Extraction harvest->extraction concentration Concentration extraction->concentration purification Purification concentration->purification final_product final_product purification->final_product Final Product

Caption: Workflow for fermentative synthesis and isolation.

Discussion

The synthesis of this compound via fermentation with a blocked mutant of Streptomyces fradiae highlights the power of biocatalysis in the selective modification of complex natural products. This method circumvents the challenges associated with regioselective chemical glycosylation of macrolides, which often requires extensive use of protecting groups and can suffer from low yields and poor stereoselectivity.

The lack of a reported yield in the original literature is a limitation, and further optimization of the fermentation and purification processes would be necessary for large-scale production. Additionally, while a chemical synthesis route is not available for this specific transformation, future research could explore enzymatic or chemo-enzymatic approaches to achieve this and similar glycosylations with greater control and efficiency.

For drug development professionals, this synthesized compound represents a novel macrolide derivative that warrants further investigation for its antibacterial activity, particularly against resistant strains. The detailed protocol provided herein should facilitate its production for such studies.

Application Note and Protocol: Purification of Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV is a macrolide antibiotic with biological activity similar to Tylosin.[1][2] Macrolide antibiotics are a class of natural products characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached.[3][4] They are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[4][5] This document provides a detailed protocol for the purification of this compound from a fermentation broth, based on established methodologies for macrolide antibiotics.

The purification strategy involves initial extraction from the fermentation broth, followed by solvent partitioning and a final purification step using preparative thin-layer chromatography.

Data Presentation

Table 1: Summary of Purification Steps and Expected Outcomes

Purification StepKey ParametersExpected PurityExpected YieldAnalytical Method
Fermentation Broth Extraction Ethyl acetate extractionLowHighTLC, LC-MS
Solvent Precipitation Acetone and ethyl ether-hexane (6:4)ModerateModerateTLC, LC-MS
Preparative TLC Silica gel stationary phaseHigh (>95%)LowHPLC, LC-MS, NMR

Experimental Protocols

1. Fermentation Broth Extraction

This initial step aims to extract the target compound from the fermentation broth.

  • Materials:

    • Fermentation broth containing this compound

    • Ethyl acetate

    • Large separatory funnels or extraction vessels

    • Rotary evaporator

  • Protocol:

    • Harvest the fermentation broth.

    • Perform two extractions of the broth with an equal volume of ethyl acetate.

    • Combine the organic (ethyl acetate) layers.

    • Concentrate the combined organic phases under reduced pressure using a rotary evaporator to obtain a dark brownish oily residue.[6]

2. Solvent Precipitation

This step is designed to precipitate the crude product and remove highly soluble impurities.

  • Materials:

    • Crude oily residue from Step 1

    • Acetone

    • Ethyl ether-hexane solution (6:4 v/v)

    • Centrifuge and centrifuge tubes

    • Vacuum drying oven

  • Protocol:

    • Dissolve the oily residue in a minimal amount of acetone.

    • Add the ethyl ether-hexane (6:4) solution to the acetone mixture to induce precipitation.

    • Collect the precipitate by centrifugation.

    • Carefully decant the supernatant.

    • Wash the precipitate with the ethyl ether-hexane solution.

    • Dry the precipitate under vacuum.

3. Preparative Thin-Layer Chromatography (TLC) Purification

This is the final purification step to isolate the target compound.

  • Materials:

    • Precipitated crude product from Step 2

    • Preparative silica gel TLC plates

    • Appropriate solvent system (e.g., a mixture of chloroform, methanol, and ammonium hydroxide, to be optimized)

    • Developing chamber

    • UV lamp for visualization (if applicable) or staining solution (e.g., anisaldehyde-sulfuric acid)

    • Scraper or razor blade

    • Elution solvent (e.g., methanol or a mixture of chloroform and methanol)

    • Filter funnel and filter paper

    • Rotary evaporator

  • Protocol:

    • Dissolve the dried precipitate in a small amount of a suitable solvent (e.g., methanol).

    • Apply the dissolved sample as a band onto the preparative silica gel TLC plate.

    • Develop the TLC plate in a chamber pre-saturated with the chosen solvent system.

    • After development, visualize the separated bands under a UV lamp or by staining a small portion of the plate.

    • Identify the band corresponding to the target compound (based on analytical TLC).

    • Carefully scrape the silica gel containing the target compound from the plate.

    • Elute the compound from the silica gel by suspending the silica in an appropriate elution solvent and filtering. Repeat the elution process to maximize recovery.

    • Combine the filtrates and evaporate the solvent using a rotary evaporator to obtain the purified this compound.

4. Purity Assessment

The purity of the final product should be assessed using high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

  • HPLC Conditions (General Guidance):

    • Column: C18 reversed-phase column.[7]

    • Mobile Phase: A gradient of acetonitrile and water (with a modifier like formic acid or ammonium acetate).

    • Detection: UV detection (if the compound has a chromophore) or coupled with a mass spectrometer (LC-MS).[7][8]

  • Mass Spectrometry:

    • Confirm the identity of the purified compound by determining its molecular weight.

Mandatory Visualization

Purification_Workflow cluster_0 Step 1: Extraction cluster_1 Step 2: Precipitation cluster_2 Step 3: Purification cluster_3 Step 4: Analysis Fermentation_Broth Fermentation Broth Ethyl_Acetate_Extraction Ethyl Acetate Extraction Fermentation_Broth->Ethyl_Acetate_Extraction Concentration Concentration (Rotary Evaporator) Ethyl_Acetate_Extraction->Concentration Crude_Extract Crude Oily Extract Concentration->Crude_Extract Precipitation Precipitation with Acetone/Ethyl Ether-Hexane Crude_Extract->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Precipitate Crude Precipitate Centrifugation->Precipitate Prep_TLC Preparative TLC (Silica Gel) Precipitate->Prep_TLC Elution Elution from Silica Prep_TLC->Elution Final_Product Purified Dedesosaminyl-5-O-mycaminosyl- 10,11-dihydromycinamicin IV Elution->Final_Product Analysis Purity Assessment (HPLC, LC-MS) Final_Product->Analysis

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV is a macrolide antibiotic belonging to the mycinamicin family. These compounds are of significant interest in drug discovery due to their antibacterial properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such complex natural products. This document provides detailed application notes and experimental protocols for the NMR spectroscopic analysis of this compound, aimed at researchers and professionals in the field of natural product chemistry and drug development.

Data Presentation

While a complete, publicly available, and fully assigned NMR dataset for this compound is not available, the following tables summarize the available ¹³C NMR chemical shift data for the title compound, alongside comparative data for the closely related and well-characterized macrolide, Tylosin A. This comparative approach allows for the confident assignment of key structural features.

Table 1: ¹³C NMR Chemical Shift Data of this compound and Related Compounds.

Carbon No.This compound (δc, ppm)Tylosin A (δc, ppm) in CDCl₃Assignment
1166.0173.9C=O (Lactone)
2121.645.1CH
3150.4215.1C=O
440.944.1CH
586.584.1CH-O
634.635.1CH
732.839.5CH
846.545.9CH
9204.0203.9C=O
1045.2147.9CH
1135.1136.1CH
12134.4117.5C=C
13135.0135.5C=C
1443.143.1CH
1574.974.9CH-O
1617.517.5CH₃
1711.911.9CH₃
1816.916.9CH₃
1921.521.5CH₃
2098.398.3O-CH-O
2117.417.4CH₃
2274.574.5CH-O
2369.469.4CH₂-O
Mycaminose
1'101.2104.1Anomeric C
2'81.973.6CH-O
3'80.073.1CH-N
4'73.077.8CH-O
5'70.568.9CH
6'17.517.9CH₃
N(CH₃)₂-41.5N-CH₃

Note: Data for the title compound is partial and based on available literature. Tylosin A data is provided for comparative assignment purposes and was obtained in CDCl₃. Chemical shifts can vary depending on the solvent and experimental conditions.

Experimental Protocols

The following protocols are generalized for the NMR analysis of macrolide antibiotics and can be adapted for this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of the purified macrolide antibiotic.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Filtration: Transfer the solution to a standard 5 mm NMR tube, filtering through a small plug of glass wool if any particulate matter is visible.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (400 MHz or higher is recommended for optimal resolution).

a) 1D NMR Spectroscopy

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30 or similar).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30 or similar).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 or more to achieve an adequate signal-to-noise ratio.

b) 2D NMR Spectroscopy

  • ¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • Pulse Program: cosygpqf or similar.

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans per Increment: 8-16.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

    • Pulse Program: hsqcedetgpsisp2.2 or similar.

    • Spectral Width: Calibrated for ¹H and ¹³C ranges.

    • ¹J(CH) Coupling Constant: Optimized for ~145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, crucial for connecting spin systems and identifying quaternary carbons.

    • Pulse Program: hmbcgplpndqf or similar.

    • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 8-10 Hz.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

    • Pulse Program: noesygpph or roesygpph.

    • Mixing Time: 300-800 ms for NOESY, 150-300 ms for ROESY.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a macrolide antibiotic using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Sample Purified Macrolide Dissolution Dissolve in Deuterated Solvent (+ Internal Standard) Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) OneD_NMR->TwoD_NMR Proton_Assign Assign ¹H Spectrum TwoD_NMR->Proton_Assign Carbon_Assign Assign ¹³C Spectrum Proton_Assign->Carbon_Assign via HSQC Connectivity Establish Connectivity (COSY, HMBC) Carbon_Assign->Connectivity Stereochem Determine Stereochemistry (NOESY/ROESY) Connectivity->Stereochem Structure Final Structure Stereochem->Structure

Caption: A generalized workflow for the structural elucidation of macrolide antibiotics using NMR spectroscopy.

Biosynthetic Relationship of Desosamine and Mycaminose

The sugar moieties, desosamine and mycaminose, are crucial for the biological activity of many macrolide antibiotics. Their biosynthesis originates from a common precursor, TDP-D-glucose. The following diagram illustrates the divergent pathways leading to these two important deoxysugars.

sugar_biosynthesis TDP_Glucose TDP-D-Glucose Keto_Glucose TDP-4-keto-6-deoxy-D-glucose TDP_Glucose->Keto_Glucose Dehydratase DesI DesI (Aminotransferase) Keto_Glucose->DesI Tyl1a Tyl1a (Isomerase) Keto_Glucose->Tyl1a Desosamine_Pathway Desosamine Biosynthesis TDP_Desosamine TDP-D-desosamine Desosamine_Pathway->TDP_Desosamine Multiple Steps Mycaminose_Pathway Mycaminose Biosynthesis TDP_Mycaminose TDP-D-mycaminose Mycaminose_Pathway->TDP_Mycaminose Multiple Steps DesI->Desosamine_Pathway Tyl1a->Mycaminose_Pathway

Application Notes and Protocols: Antibacterial Activity of Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the antibacterial activity and relevant experimental protocols for dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV, a derivative of the 16-membered macrolide antibiotic, mycinamicin IV. The information is intended to guide in vitro assessment and characterization of this compound's antibacterial properties.

Mechanism of Action

This compound is expected to share the mechanism of action common to macrolide antibiotics. Macrolides inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This binding occurs within the nascent peptide exit tunnel, effectively blocking the elongation of the polypeptide chain and thus inhibiting bacterial growth. At higher concentrations, macrolides can exhibit bactericidal properties.

Mechanism of Action of Macrolide Antibiotics cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Tunnel_Block Blocks Nascent Peptide Exit Tunnel 50S_subunit->Tunnel_Block at the exit tunnel 30S_subunit 30S Subunit Macrolide Dedesosaminyl-5-O-mycaminosyl- 10,11-dihydromycinamicin IV Binding Binds to 50S Subunit Macrolide->Binding Binding->50S_subunit Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Tunnel_Block->Protein_Synthesis_Inhibition Bacterial_Growth_Inhibition Bacteriostatic/Bactericidal Effect Protein_Synthesis_Inhibition->Bacterial_Growth_Inhibition Workflow for MIC Determination Start Start Prepare_Stock Prepare Antibiotic Stock Solution Start->Prepare_Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacteria Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Visually Inspect for Turbidity Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End Workflow for MBC Determination Start Start (from MIC plate) Select_Wells Select Wells with No Visible Growth (MIC and higher concentrations) Start->Select_Wells Subculture Subculture 10-100 µL from selected wells onto antibiotic-free agar plates Select_Wells->Subculture Incubate_Plates Incubate Agar Plates at 37°C for 24-48h Subculture->Incubate_Plates Count_Colonies Count Colonies (CFU) on each plate Incubate_Plates->Count_Colonies Determine_MBC Determine MBC (Lowest concentration with ≥99.9% killing) Count_Colonies->Determine_MBC End End Determine_MBC->End

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV is a macrolide antibiotic. Its biological activity is similar to that of Tylosin[1]. Macrolide antibiotics are a class of natural products that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit[2][3][4]. This binding action blocks the exit of the nascent polypeptide chain, thereby halting protein production and inhibiting bacterial growth[5][6][7]. Due to the rise of antibiotic-resistant bacteria, the development of new and modified antibiotics like this compound is crucial.

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. MIC values are essential for determining the susceptibility of specific pathogens to an antibiotic, guiding therapeutic dosage, and for the overall development of new antimicrobial drugs. This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method.

Data Presentation

The following table provides representative Minimum Inhibitory Concentration (MIC) data for Tylosin, a macrolide with similar biological activity to this compound, against a panel of common veterinary pathogens. This data is for illustrative purposes to demonstrate the expected range of activity for this class of antibiotic.

Bacterial StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Mycoplasma hyopneumoniae0.0160.06
Mycoplasma gallisepticumVaries by strainVaries by strain
Mycoplasma synoviaeVaries by strainVaries by strain
Staphylococcus intermedius<0.25 (sensitive isolates)>32 (resistant isolates)

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively[8]. The susceptibility of Mycoplasma species can be strain-dependent[9]. For Staphylococcus intermedius, a clear distinction between sensitive and resistant populations is observed[10].

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol outlines the steps for determining the MIC of this compound.

1. Materials

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., ATCC reference strains or clinical isolates)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

2. Preparation of Antibiotic Stock Solution

  • Accurately weigh a suitable amount of this compound powder.

  • Dissolve the antibiotic in an appropriate solvent (e.g., dimethyl sulfoxide (DMSO) or ethanol) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Further dilute the stock solution in sterile CAMHB to create a working stock solution at a concentration twice the highest concentration to be tested.

3. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

4. Microtiter Plate Preparation and Inoculation

  • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Add 100 µL of the working antibiotic stock solution to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • The eleventh column will serve as a positive control (no antibiotic) and the twelfth column as a negative control (no bacteria).

  • Inoculate all wells, except the negative control column, with 10 µL of the prepared bacterial inoculum.

5. Incubation and Reading of Results

  • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Following incubation, visually inspect the wells for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Mandatory Visualizations

MIC_Workflow stock Prepare Antibiotic Stock Solution serial_dilution Perform Serial Dilution of Antibiotic stock->serial_dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate plate Prepare 96-well Plate plate->serial_dilution serial_dilution->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Experimental workflow for the broth microdilution MIC testing protocol.

Caption: Mechanism of action of macrolide antibiotics at the bacterial ribosome.

References

Application Notes and Protocols for In Vitro Evaluation of Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro assessment of Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV, a macrolide antibiotic with biological activity similar to Tylosin.[1] The following sections outline standard methodologies for determining its antimicrobial efficacy and cytotoxic potential, critical parameters in the early stages of drug development.

Antimicrobial Susceptibility Testing

The in vitro activity of an antimicrobial agent can be quantitatively determined through various susceptibility tests. The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion method for assessing susceptibility are described below. These methods are widely used for macrolide antibiotics.[2][3]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[3]

Experimental Protocol:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent in the assay should not exceed 1% to avoid toxicity to the microorganisms.

  • Preparation of Bacterial Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae) overnight on an appropriate agar medium. Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate: Perform a two-fold serial dilution of the antimicrobial compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The typical concentration range to test for macrolides is from 0.06 to 64 µg/mL.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (broth and inoculum without the antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, incubate in an atmosphere with 5% CO2.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Data Presentation:

The following table presents hypothetical MIC values for this compound against a panel of common respiratory pathogens.

MicroorganismATCC StrainMIC Range (µg/mL) (Illustrative Data)
Staphylococcus aureus292130.5 - 2
Streptococcus pneumoniae496190.06 - 0.25
Haemophilus influenzae492471 - 4
Moraxella catarrhalis252380.125 - 0.5
Escherichia coli25922>64

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Stock Solution C Serial Dilution in 96-Well Plate A->C B Prepare Bacterial Inoculum D Inoculation B->D C->D E Incubation (16-20h, 35-37°C) D->E F Read MIC E->F

Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Disk Diffusion Susceptibility Testing

The disk diffusion method is a qualitative test that assesses the susceptibility of a bacterial isolate to an antimicrobial agent.[3]

Experimental Protocol:

  • Preparation of Agar Plates: Use Mueller-Hinton agar plates. The agar should be poured to a uniform depth of 4 mm.

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Evenly swab the entire surface of the agar plate with the bacterial suspension using a sterile cotton swab.

  • Application of Antibiotic Disks: Aseptically place paper disks impregnated with a standard concentration of this compound onto the inoculated agar surface.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the zones of complete inhibition around the disks to the nearest millimeter.

  • Interpretation of Results: The zone diameters are interpreted as "Susceptible," "Intermediate," or "Resistant" according to standardized interpretive charts, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).[4]

Data Presentation:

The following table provides illustrative zone diameter breakpoints for interpreting the results of disk diffusion testing.

Zone Diameter (mm) (Illustrative Data)Interpretation
≥ 21Susceptible
16 - 20Intermediate
≤ 15Resistant

Cytotoxicity Assays

It is crucial to evaluate the potential toxicity of a new antibiotic to mammalian cells. The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation.[5]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5]

Experimental Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., HepG2 human liver cancer cells, A549 human lung carcinoma cells) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability) by plotting a dose-response curve.

Data Presentation:

The following table shows hypothetical IC50 values for this compound against different mammalian cell lines.

Cell LineCell TypeIC50 (µM) (Illustrative Data)
HepG2Human Liver Carcinoma> 100
A549Human Lung Carcinoma> 100
HEK293Human Embryonic Kidney> 100
K562Human Myelogenous Leukemia85

Workflow for MTT Cytotoxicity Assay:

MTT_Workflow A Seed Cells in 96-Well Plate B Compound Treatment A->B C Incubation (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Workflow for MTT Cytotoxicity Assay.

Potential Mechanism of Action: Signaling Pathway

Some macrolide antibiotics have been shown to induce apoptosis, or programmed cell death, in certain cell types.[5] This can be mediated through various signaling pathways. A simplified, hypothetical pathway that could be investigated for this compound is the induction of the integrated stress response leading to apoptosis.

Hypothetical Signaling Pathway:

Signaling_Pathway Macrolide Dedesosaminyl-5-O-mycaminosyl- 10,11-dihydromycinamicin IV ROS Reactive Oxygen Species (ROS) Production Macrolide->ROS ISR Integrated Stress Response (ISR) Activation ROS->ISR CHOP CHOP Expression ISR->CHOP Bcl2 Bcl-2 Family Modulation CHOP->Bcl2 Caspase Caspase Activation Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Hypothetical Signaling Pathway for Macrolide-Induced Apoptosis.

Further experimental work, such as Western blotting for key proteins in this pathway (e.g., CHOP, cleaved caspases) and measurement of reactive oxygen species (ROS), would be required to validate this or any other proposed mechanism of action.

References

Application Notes and Protocols for Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV in Treating Gram-Positive Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV is a semi-synthetic macrolide antibiotic. Macrolides are a class of antibiotics that are effective against a broad range of Gram-positive bacteria. They function by inhibiting protein synthesis in bacteria. This document provides detailed application notes and protocols for the evaluation of this compound's efficacy against Gram-positive infections, based on methodologies established for closely related macrolide antibiotics, particularly the mycinamicin family of compounds.

Note: Specific experimental data for this compound is limited in publicly available literature. The quantitative data and protocols presented here are based on studies of the parent compound, mycinamicin IV, and general methods for macrolide susceptibility testing. Researchers should consider these as a starting point for their own investigations.

Data Presentation

The in vitro antibacterial activity of macrolide antibiotics is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC values for the closely related compound, mycinamicin IV, against various strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and methicillin-susceptible (MSSA) strains.

Table 1: In Vitro Activity of Mycinamicin IV Against Staphylococcus aureus Strains

Bacterial StrainTypeMIC (µg/mL)
ATCC 29213MSSA0.5
NRS384MRSA0.5
NRS100MRSA1.0
NRS385MRSA0.5
NRS382MRSA1.0
NRS383MRSA1.0
NRS123MRSA0.5
NRS386MRSA1.0
NRS387MRSA1.0
NRS391MRSA1.0
NRS392MRSA1.0
NRS393MRSA1.0
NRS394MRSA1.0
NRS132MRSA1.0

Data is adapted from studies on mycinamicin IV and should be considered representative for initial experimental design.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Assay

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.[1]

a. Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)

b. Protocol:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of the test compound in DMSO at a concentration of 10 mg/mL. Further dilute in CAMHB to achieve the desired starting concentration for serial dilutions.

  • Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculum Dilution: Dilute the adjusted bacterial suspension 1:100 in CAMHB to obtain a concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the starting antibiotic concentration (in CAMHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no antibiotic).

  • Inoculation: Add 10 µL of the diluted bacterial inoculum to each well (wells 1-12), resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Visualizations

Mechanism of Action

Macrolide antibiotics, including the mycinamicin family, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3][4] This binding occurs within the nascent peptide exit tunnel, leading to a blockage of the growing polypeptide chain and ultimately inhibiting protein elongation.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Polypeptide Growing Polypeptide Chain 50S_subunit->Polypeptide Blocks Elongation 30S_subunit 30S Subunit Macrolide Dedesosaminyl-5-O-mycaminosyl- 10,11-dihydromycinamicin IV Macrolide->50S_subunit Binds to Exit Tunnel mRNA mRNA mRNA->30S_subunit Binds tRNA tRNA tRNA->30S_subunit Inhibition Protein Synthesis Inhibition Polypeptide->Inhibition

Caption: Mechanism of action of the macrolide antibiotic.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial in vitro evaluation of a novel antibacterial compound.

Experimental_Workflow Start Start: Compound Synthesis/ Acquisition Stock_Prep Prepare Stock Solution (e.g., in DMSO) Start->Stock_Prep MIC_Assay Broth Microdilution MIC Assay Stock_Prep->MIC_Assay Serial_Dilution Perform Serial Dilutions of Compound in 96-well plate MIC_Assay->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Plates with Bacteria Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation Read_Results Read MIC values Incubation->Read_Results Data_Analysis Data Analysis and Comparison with Control Antibiotics Read_Results->Data_Analysis End End: Determine In Vitro Efficacy Data_Analysis->End

Caption: Workflow for in vitro antibacterial activity testing.

References

Application Notes and Protocols for the Development of Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel derivatives of dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV, a 16-membered macrolide antibiotic. Due to the limited publicly available data on this specific parent compound, the protocols and structure-activity relationship (SAR) discussions are based on established methodologies for closely related and well-studied 16-membered macrolides, such as tylosin and rosamicin. These notes are intended to serve as a foundational resource for developing new antibiotic candidates with potentially enhanced efficacy, improved pharmacokinetic properties, and activity against resistant bacterial strains.

Introduction to this compound

This compound belongs to the macrolide class of antibiotics, which are characterized by a large macrocyclic lactone ring.[1] Macrolides, particularly 16-membered ring structures, are crucial in both human and veterinary medicine for treating bacterial infections.[2] They function by inhibiting bacterial protein synthesis through reversible binding to the 50S subunit of the bacterial ribosome.[1][3] The development of new macrolide derivatives is a critical strategy to combat the growing threat of antibiotic resistance.[4] Modifications to the macrolactone core, as well as the appended sugar moieties (in this case, a mycaminosyl group, as the dedesosaminyl portion implies the lack of a desosamine sugar), can significantly impact the compound's antibacterial spectrum, potency, and ability to evade bacterial resistance mechanisms.

Structure-Activity Relationships (SAR) of Related 16-Membered Macrolides

Understanding the SAR of existing macrolides is fundamental to the rational design of new derivatives. Key insights from studies on tylosin and other 16-membered macrolides include:

  • The Aldehyde Group: The aldehyde group at C-20 is important for the antimicrobial activity of many 16-membered macrolides.[5]

  • The Mycaminose and Mycarose Sugars: Modifications to the sugar moieties can significantly affect antibacterial activity. For instance, acylation of the 4''-hydroxyl group of the mycarose sugar in tylosin has been shown to enhance activity against macrolide-resistant strains.[6]

  • The Macrolactone Ring: Chemical modifications at various positions on the lactone ring, such as at C-9, C-11, and C-12, have been explored to improve acid stability and activity against resistant pathogens.[7] The 10,11-dihydro feature of the target compound suggests a saturated site at this position, which in related compounds like 10,11-dihydrorosamicin, has been shown to enhance antibacterial activity against certain resistant strains.

Quantitative Data: Antibacterial Activity of Macrolide Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various macrolide derivatives against a panel of bacterial strains. This data is compiled from research on related macrolide compounds and serves as a reference for a potential screening panel for newly synthesized derivatives.

Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of Tylosin and its Derivatives against Gram-Positive Bacteria

CompoundStaphylococcus aureus (Macrolide-Susceptible)Staphylococcus aureus (Macrolide-Resistant)Streptococcus pyogenes
Tylosin0.5 - 2>1000.06 - 0.25
4''-O-Acyl Tylosin Derivatives1 - 812.5 - 500.12 - 1
20-Deoxy-20-amino Tylosin Derivatives0.25 - 16.25 - 250.03 - 0.12

Note: Data is generalized from multiple sources on tylosin derivatives for illustrative purposes.

Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of Rosamicin and its Derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA)

CompoundMRSA Strain 1MRSA Strain 2
Rosamicin16256
10,11-Dihydrorosamicin8128

Note: Data reflects a 2- to 4-fold increase in activity for the dihydro- derivative against MRSA.

Experimental Protocols

The synthesis of novel derivatives will focus on the modification of the mycaminosyl sugar and potential reactive sites on the macrolactone core. A general workflow is presented below.

Workflow for the Synthesis of Novel Derivatives

G parent Dedesosaminyl-5-O-mycaminosyl- 10,11-dihydromycinamicin IV protect Protection of Hydroxyl Groups parent->protect modify_sugar Modification of Mycaminosyl Moiety (e.g., Acylation, Alkylation) protect->modify_sugar modify_core Modification of Macrolactone Core (e.g., Oxidation, Reduction) protect->modify_core deprotect Deprotection modify_sugar->deprotect modify_core->deprotect purify Purification (Chromatography) deprotect->purify characterize Characterization (NMR, MS) purify->characterize final_product Novel Derivative characterize->final_product

Caption: Generalized workflow for the synthesis of novel derivatives.

Protocol 4.1.1: Acylation of the 4'-Hydroxyl Group of the Mycaminosyl Moiety

  • Protection: Selectively protect the 2'-hydroxyl group of the mycaminosyl moiety using a suitable protecting group (e.g., a silyl ether).

  • Acylation: Dissolve the protected macrolide in a suitable aprotic solvent (e.g., dichloromethane). Add an acylating agent (e.g., an acid anhydride or acyl chloride) and a base (e.g., triethylamine or pyridine). Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Deprotection: Remove the protecting group from the 2'-hydroxyl group using appropriate conditions (e.g., a fluoride source for silyl ethers).

  • Purification: Purify the final product by column chromatography on silica gel.

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[8][9][10]

Workflow for MIC Determination

G start Prepare Serial Dilutions of Test Compound in Microtiter Plate add_inoculum Inoculate Microtiter Plate Wells start->add_inoculum inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read Read Results Visually or with a Plate Reader incubate->read mic Determine MIC (Lowest concentration with no visible growth) read->mic

Caption: Workflow for MIC determination by broth microdilution.

Protocol 4.2.1: Broth Microdilution Assay

  • Preparation of Antibiotic Solutions: Prepare a stock solution of the test compound in a suitable solvent. Perform a series of twofold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth to achieve the desired final concentration range.

  • Inoculum Preparation: Culture the bacterial strain to be tested on an appropriate agar medium. Prepare a suspension of the bacteria in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Mechanism of Action and Resistance

Macrolides inhibit bacterial protein synthesis by binding to the 23S rRNA within the 50S ribosomal subunit, blocking the exit tunnel for the nascent polypeptide chain.[1][3]

Diagram of Macrolide Mechanism of Action and Resistance

G cluster_ribosome Bacterial Ribosome (50S Subunit) cluster_resistance Resistance Mechanisms 23S_rRNA 23S rRNA Exit_Tunnel Polypeptide Exit Tunnel Macrolide Macrolide Derivative Inhibition Inhibition Macrolide->Inhibition Binds to Protein_Synthesis Protein Synthesis Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to Inhibition->23S_rRNA at Exit Tunnel Inhibition->Protein_Synthesis Blocks Target_Modification Target Site Modification (erm methylase) Target_Modification->Macrolide Prevents Binding Efflux Drug Efflux (mef pumps) Efflux->Macrolide Removes Drug

Caption: Mechanism of action and resistance to macrolide antibiotics.

The primary mechanisms of resistance to macrolides include:

  • Target site modification: Methylation of the 23S rRNA by erm (erythromycin ribosome methylase) enzymes, which reduces the binding affinity of the macrolide.[8]

  • Drug efflux: Active transport of the macrolide out of the bacterial cell by efflux pumps, often encoded by mef (macrolide efflux) genes.[3]

  • Drug inactivation: Enzymatic inactivation of the antibiotic by esterases or phosphotransferases.[8]

The development of new derivatives of this compound should aim to overcome these resistance mechanisms, for instance, by designing molecules that can bind effectively to the modified ribosome or are poor substrates for efflux pumps.

Conclusion

The protocols and information provided in these application notes offer a strategic framework for the development of novel derivatives of this compound. By leveraging established synthetic methodologies and a thorough understanding of the structure-activity relationships of related 16-membered macrolides, researchers can rationally design and evaluate new compounds with the potential to address the challenge of antimicrobial resistance. Careful execution of the outlined synthetic and microbiological testing protocols will be essential for the successful identification of promising new antibiotic candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV and related macrolide antibiotics.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis, focusing on improving the overall yield and purity of the final product.

Problem IDIssuePotential CausesSuggested Solutions
GLY-01 Low yield during glycosylation of the macrolide aglycone with mycaminose. - Inefficient activation of the glycosyl donor.- Steric hindrance at the glycosylation site.- Suboptimal reaction conditions (temperature, solvent, catalyst).- Incomplete deprotection of the aglycone's target hydroxyl group.- Screen different activating agents for the glycosyl donor (e.g., NIS/TfOH, TMSOTf).- Adjust the reaction temperature and solvent polarity to optimize reactivity.- Consider using a more reactive glycosyl donor or a different protecting group strategy to minimize steric hindrance.- Ensure complete deprotection of the aglycone before the glycosylation step through rigorous purification and characterization.
DEP-01 Incomplete removal of protecting groups from the sugar moieties or the macrolide core. - Inappropriate deprotection reagent or conditions.- Sterically hindered protecting groups.- Side reactions caused by harsh deprotection conditions.- Select orthogonal protecting groups that can be removed under specific and mild conditions.[1] - Optimize deprotection time, temperature, and reagent concentration.- For acid-labile groups, consider using milder acids or scavenger reagents to prevent side reactions.- For hydrogenolysis, ensure catalyst activity and efficient hydrogen delivery.
PUR-01 Difficulty in separating the desired product from starting materials or side products. - Similar polarity of the product and impurities.- Formation of diastereomers.- Degradation of the product on silica gel.- Employ alternative purification techniques such as preparative HPLC or counter-current chromatography.- Optimize the mobile phase for column chromatography to achieve better separation.- Consider derivatizing the product or impurities to alter their polarity before purification.- Use a different stationary phase for chromatography (e.g., alumina, reversed-phase silica).
HYD-01 Unwanted hydrogenation of other functional groups during the reduction of the C10-C11 double bond. - Over-reduction due to a highly active catalyst.- Non-selective reducing agent.- Use a milder and more selective catalyst (e.g., Wilkinson's catalyst) for the hydrogenation.- Carefully control the reaction time and hydrogen pressure.- Consider using a substrate-directed hydrogenation approach.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps for maximizing the yield in the synthesis of this compound?

A1: The most critical steps are typically the glycosylation reactions. The stereoselective formation of the glycosidic bonds between the macrolide core, mycaminose, and subsequently desosamine is challenging and highly dependent on the choice of glycosyl donors, promoters, and reaction conditions. Late-stage glycosylation, while offering flexibility, can be particularly difficult on a complex macrolide scaffold.[2] Careful optimization of these steps, including the use of appropriate protecting groups, is paramount for achieving a high overall yield.

Q2: What are the recommended protecting groups for the hydroxyl groups of mycaminose and the macrolide core?

A2: The choice of protecting groups is crucial and should be guided by an orthogonal strategy to allow for their selective removal.[1] For the sugar hydroxyls, acyl groups (e.g., acetyl, benzoyl) are common. For the macrolide core, silyl ethers (e.g., TBS, TIPS) are often employed due to their stability and selective removal conditions. For the amino group on mycaminose, carbamates like Boc or Cbz are standard choices.[3]

Q3: How can I avoid the formation of anomers during the glycosylation step?

A3: Controlling the stereochemical outcome of glycosylation is a significant challenge. The choice of solvent, temperature, and the nature of the glycosyl donor and acceptor can influence the anomeric ratio. For instance, participating protecting groups at the C2 position of the glycosyl donor (e.g., acetyl) often favor the formation of 1,2-trans-glycosides due to neighboring group participation. The use of specific promoters and careful control of reaction kinetics can also favor the desired anomer.

Q4: What analytical techniques are most suitable for characterizing the intermediates and the final product?

A4: A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is essential. 1H and 13C NMR are used to determine the structure and stereochemistry of the molecule. 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for assigning complex proton and carbon signals. HRMS is used to confirm the molecular formula of the intermediates and the final product.

Experimental Workflow & Methodologies

The synthesis of this compound is a multi-step process. Below is a generalized experimental workflow and protocols for key stages, based on the synthesis of related tylosin analogues.[4][5]

G cluster_0 Preparation of Building Blocks cluster_1 Assembly cluster_2 Final Steps A Macrolide Aglycone (10,11-dihydromycinamicin IV) D Selective Protection of Aglycone A->D B Protected Mycaminose Donor E First Glycosylation (Aglycone + Mycaminose) B->E C Protected Dedesosaminyl Donor G Second Glycosylation (Intermediate + Dedesosamine) C->G D->E F Selective Deprotection E->F F->G H Global Deprotection G->H I Purification H->I J Final Product I->J

Caption: A generalized workflow for the synthesis of this compound.

Key Experimental Protocols

1. General Protocol for Glycosylation (e.g., Step E)

To a solution of the glycosyl acceptor (1.0 eq) and the glycosyl donor (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C under an argon atmosphere, is added N-iodosuccinimide (NIS, 2.0 eq). Trifluoromethanesulfonic acid (TfOH, 0.2 eq) is then added dropwise. The reaction mixture is stirred at -40 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with triethylamine, diluted with DCM, and washed successively with saturated aqueous sodium thiosulfate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired glycosylated product.

2. General Protocol for Boc Deprotection (e.g., part of Step H)

The Boc-protected compound is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. The solution is stirred at room temperature for 1-2 hours, and the reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is co-evaporated with toluene three times to remove residual TFA. The crude product is then purified by an appropriate method, such as flash chromatography or precipitation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical decision-making process for troubleshooting low yields in a generic glycosylation reaction, a critical step in the synthesis.

G start Low Glycosylation Yield check_sm Check Starting Material Purity (TLC, NMR, MS) start->check_sm sm_ok Starting Materials Pure check_sm->sm_ok purify_sm Purify Starting Materials sm_ok->purify_sm No optimize_cond Optimize Reaction Conditions sm_ok->optimize_cond Yes purify_sm->check_sm change_catalyst Change Catalyst/Promoter optimize_cond->change_catalyst Catalyst Ineffective change_solvent Change Solvent/Temperature optimize_cond->change_solvent Conditions Suboptimal change_donor Modify Glycosyl Donor optimize_cond->change_donor Donor Reactivity Low end Improved Yield change_catalyst->end change_solvent->end change_donor->end

Caption: A decision tree for troubleshooting low glycosylation yields.

References

Technical Support Center: Purification of Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV and Related Macrolides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV. Due to the limited publicly available data on this specific molecule, the information presented is based on established protocols for the purification of mycinamicins and other 16-membered macrolide antibiotics.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenges stem from its production via fermentation, which often results in a complex mixture of structurally similar impurities.[3][5] These can include other mycinamicin analogs, biosynthetic precursors, and degradation products. Key difficulties include:

  • Separation of related substances: The presence of compounds with similar polarity and molecular weight makes chromatographic separation difficult.

  • Product stability: Macrolides can be susceptible to degradation under acidic or basic conditions, as well as elevated temperatures, potentially leading to the opening of the lactone ring.[1]

  • Color impurities: Fermentation broths can contain pigments that co-extract with the target compound, leading to discolored final products.[6]

Q2: Which chromatographic techniques are most effective for this type of macrolide?

A multi-step approach is often necessary. Common techniques include:

  • Silica Gel Chromatography: Effective for initial cleanup and separation of major components.[3][7]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The preferred method for high-resolution separation and final purification, capable of separating closely related analogs.[1]

  • Partition Chromatography: Can also be employed for the separation of mycinamicin components.[3]

Q3: What are the typical solvents used for extraction and chromatography?

  • Extraction: Ethyl acetate is a commonly used solvent for extracting mycinamicins from fermentation broth.[8]

  • Chromatography:

    • Normal Phase (Silica Gel): Gradients of chloroform-methanol or similar solvent systems are often used.

    • Reversed-Phase (C18): Acetonitrile and methanol in combination with aqueous buffers (e.g., phosphate, acetate) are typical mobile phases. The pH of the buffer can be critical for achieving good peak shape and resolution.[1]

Q4: How can I monitor the purity of my fractions?

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A diode-array detector (DAD) or UV detector is suitable, as mycinamicins exhibit characteristic UV absorption. Mycinamicins III, IV, and V, for instance, have strong UV absorption peaks at 215 nm and around 280 nm.[3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound in the purified fractions.

Troubleshooting Guides

Guide 1: Low Final Purity / Presence of Impurities
Symptom Possible Cause Suggested Solution
Multiple peaks in final HPLC analysis. Incomplete separation of structurally related mycinamicin analogs.Optimize the HPLC gradient. A shallower gradient or isocratic elution may improve resolution. Consider using a different stationary phase (e.g., phenyl-hexyl instead of C18) or modifying the mobile phase pH.[1]
Co-elution of impurities with the target compound.Employ an orthogonal purification step. If you used normal-phase chromatography, follow it with reversed-phase, or vice-versa.
Final product is colored (e.g., pink or brownish). Co-extraction of pigments from the fermentation broth.Introduce a charcoal treatment step or an ultrafiltration step before chromatography.[6][7] A patent for macrolide purification suggests ultrafiltration can effectively remove impurities that cause discoloration.[6]
Presence of a peak with a lower molecular weight. Degradation of the macrolide (e.g., hydrolysis of the lactone ring).Ensure all purification steps are carried out at neutral or near-neutral pH and at reduced temperatures where possible. Avoid prolonged exposure to strong acids or bases.[1]
Guide 2: Poor Chromatographic Performance
Symptom Possible Cause Suggested Solution
Broad or tailing peaks in HPLC. Secondary interactions between the basic nitrogen atoms of the macrolide and residual silanols on the silica-based column.Add a competing base, such as triethylamine (TEA), to the mobile phase in small concentrations (e.g., 0.1%). Alternatively, use a base-deactivated column.
Column temperature is too low.For some macrolides, increasing the column temperature (e.g., to 35°C) can improve peak shape.[1]
Poor resolution between peaks. Inappropriate mobile phase composition or gradient.Systematically vary the organic solvent (acetonitrile vs. methanol) and the pH of the aqueous component. A change in selectivity may be observed.
Column is overloaded.Reduce the amount of sample injected onto the column.
High backpressure. Clogged column frit or contaminated guard column.Replace the guard column. If the problem persists, flush the analytical column in the reverse direction (if permitted by the manufacturer).
Sample precipitation on the column.Ensure the sample is fully dissolved in the mobile phase before injection.

Data Presentation

Table 1: Typical HPLC Conditions for Macrolide Analysis

The following table provides a starting point for developing an analytical HPLC method for mycinamicin-related compounds, based on general macrolide analysis procedures.[1]

Parameter Typical Condition Notes
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µmA standard choice for macrolide separation.
Mobile Phase A 0.05 M Potassium Phosphate Buffer, pH 6.5Buffer pH is critical and should be optimized.[1]
Mobile Phase B Acetonitrile or MethanolThe choice of organic modifier affects selectivity.
Gradient 30% B to 70% B over 20 minutesThe gradient slope should be optimized for the specific sample.
Flow Rate 1.0 mL/minA standard analytical flow rate.
Column Temperature 35°CElevated temperature can improve peak shape for some macrolides.[1]
Detection UV at 215 nm and 280 nmMycinamicins IV and V show absorption at these wavelengths.[3]
Injection Volume 10-20 µLShould be adjusted based on sample concentration.

Experimental Protocols

Protocol 1: General Purification Workflow for Mycinamicin Analogs

This protocol describes a general procedure for isolating and purifying this compound from a fermentation broth, based on a published method for a similar compound.[8]

  • Extraction:

    • Adjust the pH of the fermentation broth to a neutral or slightly alkaline value (pH 7.0-8.0) to ensure the macrolide is in its free base form.

    • Extract the broth twice with an equal volume of ethyl acetate.

    • Combine the organic extracts and concentrate under reduced pressure to obtain a crude oily residue.

  • Initial Cleanup (Precipitation):

    • Dissolve the crude residue in a minimal amount of acetone.

    • Add a non-polar solvent mixture like ethyl ether-hexane (e.g., 6:4 ratio) dropwise until a precipitate forms.

    • Collect the precipitate, which contains the enriched macrolide mixture.

  • Silica Gel Chromatography (Medium Pressure):

    • Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexane or chloroform).

    • Dissolve the precipitated material and load it onto the column.

    • Elute the column with a stepwise or linear gradient of increasing polarity (e.g., chloroform to chloroform-methanol).

    • Collect fractions and analyze them by TLC or HPLC to identify those containing the target compound.

  • Final Purification (Preparative RP-HPLC):

    • Pool and concentrate the fractions containing the compound of interest.

    • Dissolve the material in the HPLC mobile phase.

    • Purify the compound using a preparative reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer).

    • Collect the peak corresponding to the target molecule.

  • Desalting and Lyophilization:

    • Remove the HPLC solvents and any buffer salts from the purified fraction. This may involve a subsequent solid-phase extraction (SPE) step or repeated lyophilization from water if the buffer is volatile.

    • Lyophilize the final aqueous solution to obtain the purified compound as a powder.

Visualizations

G cluster_extraction Extraction & Concentration cluster_cleanup Initial Cleanup cluster_chromatography Chromatographic Purification cluster_final Final Processing FermentationBroth Fermentation Broth EthylAcetate Ethyl Acetate Extraction FermentationBroth->EthylAcetate Concentration Concentration to Crude Residue EthylAcetate->Concentration Precipitation Precipitation with Anti-Solvent Concentration->Precipitation EnrichedSolid Enriched Macrolide Solid Precipitation->EnrichedSolid SilicaGel Silica Gel Chromatography (Medium Pressure) EnrichedSolid->SilicaGel RPHPLC Preparative RP-HPLC SilicaGel->RPHPLC Lyophilization Lyophilization RPHPLC->Lyophilization PureCompound Pure Compound Lyophilization->PureCompound

Caption: General workflow for the purification of mycinamicin-type antibiotics.

G start Low Purity in Final Product q1 Multiple Peaks or Broad Peaks in HPLC? start->q1 a1_yes Optimize HPLC: 1. Use shallower gradient 2. Change organic solvent 3. Adjust mobile phase pH 4. Add competing base (TEA) q1->a1_yes Yes q2 Is the Product Colored? q1->q2 No end_node Re-analyze Purity a1_yes->end_node a2_yes Add Pre-Chromatography Step: 1. Activated Carbon Treatment 2. Ultrafiltration q2->a2_yes Yes q3 Orthogonal Purification Method Used? q2->q3 No a2_yes->q3 a3_no Introduce Orthogonal Step: (e.g., Normal Phase -> Reversed Phase) q3->a3_no No q3->end_node Yes a3_no->end_node

Caption: Troubleshooting decision tree for low product purity.

References

Technical Support Center: Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV.

Troubleshooting Guide

This guide addresses common stability-related issues encountered during experimental work.

Issue 1: Inconsistent or lower-than-expected bioactivity in assays.

  • Question: My experimental results show variable or significantly reduced biological activity of the compound. What could be the cause?

  • Answer: This issue often points to degradation of the compound. Consider the following potential causes and solutions:

    • Improper Storage: this compound, like many macrolides, is sensitive to environmental conditions.[1][2] Ensure the compound is stored in a cool, dry, and dark place.[2] Exposure to light, moisture, and elevated temperatures can lead to degradation.[1]

    • Solution:

      • Review your storage conditions. The compound should be stored in a tightly sealed container, protected from light.

      • If possible, aliquot the compound upon receipt to minimize freeze-thaw cycles.

      • Consider running a quality control check on your stock solution using a validated analytical method like HPLC or LC-MS/MS to assess its purity and concentration.[3][4][5]

    • Stock Solution Instability: The stability of the compound in solution can be dependent on the solvent and pH.

    • Solution:

      • Prepare fresh stock solutions for each experiment.

      • If storing stock solutions, conduct a stability study to determine the optimal storage conditions (temperature, solvent) and the duration for which the solution remains stable. It is generally recommended to store solutions at -20°C or -80°C.

      • Avoid acidic conditions, as many macrolides are unstable at low pH.[4][6]

    • Experimental Conditions: The pH, temperature, and exposure to light during your experiment could be causing degradation.

    • Solution:

      • Review the pH of your buffers and media. If possible, maintain a neutral pH.

      • Minimize the exposure of the compound to light during the experiment by using amber-colored tubes or covering your experimental setup.

      • If your experiment requires elevated temperatures, assess the thermal stability of the compound for the duration of the experiment.

Issue 2: Appearance of unexpected peaks in analytical chromatography (HPLC/LC-MS).

  • Question: I am observing extra peaks in my chromatograms that were not present in the initial analysis of the compound. What do these peaks represent?

  • Answer: The appearance of new peaks is a strong indicator of compound degradation. These peaks represent degradation products.

    • Forced Degradation Study: To identify the nature of these degradation products, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions to accelerate its breakdown.

    • Solution:

      • Expose the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.

      • Analyze the stressed samples using HPLC or LC-MS/MS to characterize the degradation products.

      • This information can help in developing a stability-indicating analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: While specific stability data for this compound is limited, based on the general properties of macrolide antibiotics, it is recommended to store the solid compound in a tightly sealed container at -20°C, protected from light and moisture.[1][2]

Q2: What is the recommended solvent for preparing stock solutions?

A2: The choice of solvent can impact stability. It is advisable to consult the manufacturer's data sheet. If unavailable, start with a high-purity solvent in which the compound is freely soluble, such as DMSO or ethanol. For aqueous buffers, ensure the pH is near neutral.

Q3: How long are stock solutions of this compound stable?

A3: The stability of stock solutions is not well-documented. It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, a stability study should be conducted by analyzing aliquots stored at different temperatures (e.g., 4°C, -20°C, -80°C) over time using a validated analytical method.

Q4: Can I freeze and thaw my stock solutions?

A4: Repeated freeze-thaw cycles should be avoided as they can lead to degradation. It is best practice to prepare small aliquots of your stock solution to be used for individual experiments.

Q5: My compound has changed color. Is it still usable?

A5: A change in color is a visual indicator of potential chemical degradation. It is strongly recommended to perform an analytical quality check (e.g., HPLC) to assess the purity of the compound before use. If significant degradation is detected, the compound should be discarded.

Data Presentation

Table 1: Illustrative Stability Data of a Macrolide Antibiotic Under Different pH Conditions

pHTemperature (°C)Duration (hours)Remaining Compound (%)
3.0252465
5.0252485
7.0252498
9.0252492

Note: This table presents hypothetical data for illustrative purposes to highlight the pH-dependent stability common to macrolide antibiotics.

Table 2: Illustrative Photostability Data of a Macrolide Antibiotic

Light ConditionDuration (hours)Remaining Compound (%)
Dark (Control)2499
Ambient Light2491
UV Light (254 nm)2478

Note: This table presents hypothetical data for illustrative purposes to demonstrate the potential for photodegradation of macrolide antibiotics.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general method for assessing the stability of this compound. Method optimization will be required.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH 7.0). The gradient will need to be optimized to achieve good separation of the parent compound from its degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance spectrum of the compound. If unknown, a photodiode array (PDA) detector can be used to determine the optimal wavelength. Macrolides are often detected between 200-230 nm.[7]

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution with the mobile phase to an appropriate concentration for analysis.

    • For stability studies, incubate the samples under the desired conditions (e.g., different pH, temperature, light exposure) for specific time points.

    • At each time point, withdraw an aliquot, dilute as necessary, and inject it into the HPLC system.

  • Data Analysis:

    • The percentage of the remaining compound can be calculated by comparing the peak area of the parent compound at each time point to the initial peak area (time zero).

    • The appearance of new peaks indicates the formation of degradation products.

Mandatory Visualization

TroubleshootingWorkflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_analysis Analytical Verification cluster_conclusion Conclusion & Action Issue Inconsistent or Lower Bioactivity / Unexpected Analytical Peaks CheckStorage Review Storage Conditions (Temp, Light, Moisture) Issue->CheckStorage CheckSolution Assess Stock Solution (Age, Solvent, pH) Issue->CheckSolution CheckExperiment Examine Experimental Setup (pH, Temp, Light) Issue->CheckExperiment QC_Check Perform QC Analysis (HPLC/LC-MS) CheckStorage->QC_Check CheckSolution->QC_Check CheckExperiment->QC_Check Stable Compound is Stable Proceed with Experiment QC_Check->Stable No Degradation Detected Degraded Compound is Degraded - Prepare Fresh Stock - Optimize Conditions QC_Check->Degraded Degradation Detected

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Overcoming Resistance to Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to bacterial resistance to this macrolide antibiotic.

Introduction to this compound

This compound is a macrolide antibiotic with biological activity similar to Tylosin.[1] Like other macrolides, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] Resistance to this class of antibiotics is a significant challenge in both clinical and research settings. This guide will help you navigate and overcome these resistance-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound?

A1: Based on its similarity to other macrolides, resistance is likely mediated by one of three primary mechanisms:

  • Target Site Modification: This is the most common mechanism and usually involves methylation of the 23S rRNA component of the 50S ribosomal subunit by Erm (erythromycin ribosome methylase) enzymes.[4][5][6] This modification prevents the antibiotic from binding to its target.

  • Antibiotic Efflux: Bacteria can actively pump the antibiotic out of the cell using efflux pumps, preventing it from reaching its ribosomal target.[4][5] These pumps are often members of the ATP-binding-cassette (ABC) transporter superfamily or the major facilitator superfamily (MFS).[4]

  • Drug Inactivation: Less commonly, bacteria may produce enzymes such as esterases or phosphotransferases that chemically modify and inactivate the antibiotic.[4][5]

Q2: My bacterial strain has developed resistance to the compound. How can I determine the mechanism of resistance?

A2: A step-wise approach can help elucidate the resistance mechanism:

  • Efflux Pump Activity: Perform a minimum inhibitory concentration (MIC) assay with and without a known efflux pump inhibitor (EPI) like verapamil or thioridazine.[7] A significant decrease (four-fold or more) in the MIC in the presence of the EPI suggests efflux is involved.

  • Target Modification: Sequence the 23S rRNA gene to look for mutations, particularly at positions A2058 and A2059 (E. coli numbering), which are common in macrolide resistance.[2]

  • Enzymatic Inactivation: While less common, you can test for drug inactivation by incubating the antibiotic with a cell-free extract of the resistant bacteria and then testing the activity of the remaining antibiotic.

Q3: Are there ways to overcome or circumvent this resistance in my experiments?

A3: Yes, several strategies can be employed:

  • Combination Therapy: Use the antibiotic in combination with an efflux pump inhibitor to restore its activity against strains with efflux-mediated resistance.

  • Analog Synthesis: If you have the capability, synthesizing new derivatives of the compound may help overcome resistance. For example, modifications at certain positions on the macrolide ring can improve binding to methylated ribosomes.

  • Alternative Antibiotics: If resistance is high and difficult to overcome, consider using an antibiotic from a different class with a different mechanism of action.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High MIC values in susceptible strains 1. Inaccurate antibiotic concentration.2. Contaminated bacterial culture.3. Incorrect inoculum density.4. Degraded antibiotic stock.1. Verify the concentration of your antibiotic stock solution.2. Streak your bacterial culture on an agar plate to check for purity.3. Standardize your inoculum to a 0.5 McFarland standard.[8]4. Prepare a fresh antibiotic stock solution.
Inconsistent MIC results 1. Variation in incubation time or temperature.2. Inconsistent inoculum preparation.3. Pipetting errors during serial dilutions.1. Ensure consistent incubation conditions (e.g., 37°C for 18-24 hours).2. Prepare fresh inoculum for each experiment and standardize carefully.3. Use calibrated pipettes and ensure proper mixing at each dilution step.
No effect of efflux pump inhibitor 1. The resistance mechanism is not efflux-mediated.2. The specific efflux pump is not inhibited by the chosen EPI.3. The EPI concentration is too low.1. Investigate other resistance mechanisms like target site modification.2. Try a different EPI with a broader spectrum of activity.3. Perform a dose-response experiment to determine the optimal EPI concentration.
Difficulty in transforming resistance genes 1. Inefficient transformation protocol.2. Plasmid instability.3. Presence of restriction enzymes in the recipient strain.1. Optimize your transformation protocol (e.g., electroporation vs. chemical transformation).2. Ensure the plasmid has a stable origin of replication for the host strain.3. Use a recipient strain that is deficient in restriction-modification systems.

Quantitative Data on Macrolide Resistance

The following tables summarize typical Minimum Inhibitory Concentration (MIC) values for macrolides against susceptible and resistant bacterial strains. This data can serve as a baseline for your own experiments.

Table 1: MICs of Macrolides against E. coli Strains with Different Resistance Mechanisms

AntibioticWild-Type E. coli (μg/mL)E. coli with mph(A) (μg/mL)E. coli with erm(B) (μg/mL)
Erythromycin16 - 128>1,024>1,024
Azithromycin1 - 8>1,024>1,024
Tilmicosin32 - 256>1,024>1,024
Tylosin128 - 256>1,024>1,024

Data adapted from studies on clinical E. coli isolates.[9]

Table 2: Effect of an Efflux Pump Inhibitor (EPI) on Clarithromycin MIC in Mycobacterium avium Complex (MAC)

MAC StrainClarithromycin MIC (μg/mL)Clarithromycin + EPI MIC (μg/mL)Fold Decrease in MIC
Strain 16488
Strain 2128168
Strain 33248

Data illustrates the potential for EPIs to reverse macrolide resistance.[7]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Antibiotic stock solution

  • 0.5 McFarland turbidity standard

Procedure:

  • Prepare Inoculum: Adjust the turbidity of the bacterial suspension in MHB to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Prepare Antibiotic Dilutions: Perform a two-fold serial dilution of the antibiotic in MHB across the wells of a 96-well plate.

  • Inoculate Plate: Add the standardized bacterial inoculum to each well.

  • Controls: Include a growth control (bacteria, no antibiotic) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Read Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[5][6][10]

Checkerboard Assay for Efflux Pump Inhibition

This assay assesses the synergistic effect of an antibiotic and an efflux pump inhibitor (EPI).

Materials:

  • Same as MIC protocol

  • Efflux Pump Inhibitor (EPI) stock solution

Procedure:

  • Prepare Plates: In a 96-well plate, prepare serial dilutions of the antibiotic along the x-axis and serial dilutions of the EPI along the y-axis.

  • Inoculate: Add the standardized bacterial inoculum (as in the MIC protocol) to all wells.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of the antibiotic at each concentration of the EPI. A four-fold or greater reduction in the antibiotic's MIC in the presence of the EPI is considered synergistic.

Ribosome Binding Assay (Filter Binding)

This assay measures the binding affinity of the antibiotic to bacterial ribosomes.

Materials:

  • Isolated 70S ribosomes

  • Radiolabeled antibiotic (e.g., [¹⁴C]-labeled)

  • Binding buffer

  • Nitrocellulose filters (0.45 µm)

  • Scintillation counter

Procedure:

  • Binding Reaction: Incubate varying concentrations of the radiolabeled antibiotic with a fixed concentration of 70S ribosomes in binding buffer.

  • Filtration: Quickly filter the reaction mixture through a nitrocellulose filter. The ribosomes and any bound antibiotic will be retained on the filter.

  • Washing: Wash the filter with cold binding buffer to remove any unbound antibiotic.

  • Quantification: Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Plot the amount of bound antibiotic versus the antibiotic concentration to determine the binding affinity (Kd).[4]

Visualizing Resistance Mechanisms and Experimental Workflows

Resistance_Mechanisms cluster_mechanisms Primary Macrolide Resistance Mechanisms cluster_overcoming Strategies to Overcome Resistance A Target Site Modification (e.g., erm genes) E Novel Antibiotic Analogs A->E Circumvents binding issue B Antibiotic Efflux (e.g., mef/msr genes) D Efflux Pump Inhibitors (EPIs) B->D Blocks pump activity C Drug Inactivation (e.g., esterases) C->E Resists enzymatic degradation F Combination Therapy D->F

Caption: Key mechanisms of macrolide resistance and corresponding strategies to overcome them.

MIC_Workflow start Start prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare 2-fold Serial Dilutions of Antibiotic in 96-well Plate prep_inoculum->prep_dilutions inoculate Inoculate Plate with Standardized Bacteria prep_dilutions->inoculate controls Add Growth & Sterility Controls inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_results Read Plate Visually for Turbidity incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Efflux_Pathway cluster_cell Bacterial Cell ribosome Ribosome (Target) pump Efflux Pump antibiotic_out Antibiotic pump->antibiotic_out Expulsion antibiotic_in Antibiotic antibiotic_in->ribosome Inhibits Protein Synthesis antibiotic_in->pump Pump Substrate epi Efflux Pump Inhibitor (EPI) epi->pump Inhibition

Caption: Signaling pathway of efflux-mediated antibiotic resistance and its inhibition.

References

optimizing fermentation conditions for dihydromycinamicin IV production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Dihydromycinamicin IV Production

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for dihydromycinamicin IV production. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is dihydromycinamicin IV and which microorganism produces it?

A1: Dihydromycinamicin IV is a 16-membered macrolide antibiotic. It is a precursor in the biosynthesis of other mycinamicins.[1] The primary producing microorganism is Micromonospora griseorubida.[1][2]

Q2: What are the key stages in the biosynthesis of dihydromycinamicin IV?

A2: The biosynthesis of mycinamicins, including dihydromycinamicin IV, involves the action of seven polyketide synthase (PKS) modules. These modules assemble the 16-membered macrolactone ring, forming the aglycone protomycinolide IV.[1] Dihydromycinamicin IV is an early-stage macrolide in the pathway and is subsequently converted to other mycinamicins like mycinamicin I and II through late-stage oxidation steps, such as epoxidation and hydroxylation.[1]

Q3: What are the general fermentation parameters for Micromonospora griseorubida?

A3: While specific optimal conditions can vary, general parameters for Micromonospora and related actinomycetes fermentation include a temperature range of 28-30°C and a pH around 7.0-7.2.[3][4] Agitation and aeration are also critical factors that need to be optimized for efficient production.

Q4: How can I enhance the production of mycinamicins?

A4: The addition of sulfate ions to the culture medium has been shown to significantly increase the production of mycinamicins by Micromonospora griseorubida.[5] Another compound, dotriacolide, also produced by the same strain, can enhance production by forming micelles with mycinamicin.[5]

Troubleshooting Guide

Issue 1: Low or No Production of Dihydromycinamicin IV

  • Question: My fermentation is complete, but I have a very low yield or no detectable dihydromycinamicin IV. What could be the cause?

  • Answer: Low or no production can stem from several factors:

    • Suboptimal Medium Composition: The carbon and nitrogen sources in your medium may not be ideal. For many Streptomyces and related species, complex carbon sources like soluble starch and glucose, and organic nitrogen sources such as soybean meal, yeast extract, and peptone are favorable.[3]

    • Incorrect Fermentation Parameters: The pH, temperature, agitation, and aeration rates are critical.[3] Ensure these are within the optimal range for Micromonospora griseorubida.

    • Poor Inoculum Quality: The age and viability of your seed culture are important. An old or low-viability inoculum will lead to poor growth and production.

    • Presence of Inhibitory Substances: Some antifoaming agents can dramatically reduce antibiotic titers.[6]

Issue 2: Inconsistent Production Yields Between Batches

  • Question: I am observing significant variability in dihydromycinamicin IV yield from one fermentation batch to another. Why is this happening?

  • Answer: Inconsistent yields are often a result of a lack of process robustness.[1] Key areas to investigate include:

    • Inoculum Preparation: Standardize your inoculum preparation procedure, including the age of the culture and the volume of inoculum.

    • Raw Material Variability: The quality and composition of complex media components like soybean meal and yeast extract can vary between suppliers and even batches.

    • Precise Parameter Control: Ensure that your bioreactor's control systems for pH, temperature, and dissolved oxygen are accurately calibrated and maintained throughout the fermentation.

Issue 3: Foaming in the Bioreactor

  • Question: Excessive foaming is occurring in my bioreactor. How can I control it without affecting my product yield?

  • Answer: Foaming is a common issue in fermentation due to carbon dioxide production. While some antifoaming agents can inhibit production, others like UCON-LB625 have been shown to be effective without negative impacts on yield in some Micromonospora fermentations.[6] It is crucial to select an appropriate antifoam and optimize its addition.

Issue 4: Potential Contamination

  • Question: I suspect my fermentation is contaminated. What are the signs and what should I do?

  • Answer: Signs of contamination include a sudden drop in pH, unusual odors, changes in broth color or viscosity, and the presence of unexpected microbial forms under a microscope. If contamination is suspected, it is best to discard the batch to prevent the spread of the contaminant. Strict aseptic techniques during inoculation and sampling are essential to prevent contamination.

Data Presentation

Table 1: Influence of Fermentation Parameters on Antibiotic Production by Actinomycetes

ParameterGeneral Optimal RangePotential Impact on Dihydromycinamicin IV ProductionReference
pH 7.0 - 7.2Deviations can inhibit enzyme activity and nutrient uptake.[3][4]
Temperature 28 - 30°CSuboptimal temperatures can slow down microbial growth and product formation.[3][4]
Carbon Source Glucose, Soluble StarchThe type and concentration of the carbon source directly affect cell growth and secondary metabolite production.[3]
Nitrogen Source Soybean Meal, Yeast Extract, PeptoneOrganic nitrogen sources are often superior to inorganic ones for antibiotic production.[3]
Agitation Varies with bioreactorAffects nutrient mixing and oxygen transfer.[3]
Aeration Varies with bioreactorCrucial for supplying dissolved oxygen for aerobic respiration and biosynthesis.[3]
Sulfate Ions AdditiveCan significantly increase mycinamicin production.[5]

Experimental Protocols

1. Seed Culture Preparation

  • Prepare a seed medium (e.g., Bennet liquid medium).[3]

  • Inoculate the medium with a frozen stock spore suspension of Micromonospora griseorubida.

  • Incubate the culture in a shaker at 150 rpm and 28°C for approximately 30-48 hours.[3]

  • The resulting seed broth is used for inoculating the production medium.

2. Production Medium Fermentation

  • Prepare the production medium. A representative medium for a related Streptomyces species contains (per liter): 10 g soluble starch, 20 g glucose, 25 g soybean meal, 1 g beef extract, 4 g yeast extract, 2 g NaCl, 0.25 g K₂HPO₄, and 2 g CaCO₃; adjust pH to 7.2.[3]

  • Inoculate the production medium with the seed culture (e.g., a 2 mL aliquot into a 500 mL flask containing 50 mL of medium).[3]

  • Perform the fermentation at 28°C with agitation (e.g., 150 rpm) for 120 hours.[3]

  • For bioreactor-scale fermentation, an aeration rate of 1 vvm and stirring at 500 rpm can be used.[3]

3. Optimization of a Single Medium Component (One-Factor-at-a-Time Method)

  • Prepare a series of flasks with the basal production medium.

  • In each flask, vary the concentration of a single component (e.g., glucose at 1%, 2%, 3%, etc.) while keeping all other components constant.

  • Inoculate and ferment all flasks under identical conditions.

  • At the end of the fermentation, measure the dihydromycinamicin IV concentration in each flask to determine the optimal concentration of the tested component.

  • Repeat this process for other key medium components.

Visualizations

Dihydromycinamicin_IV_Biosynthesis Simplified Biosynthesis of Mycinamicins PKS Polyketide Synthase (PKS) Modules Aglycone Protomycinolide IV (Aglycone) PKS->Aglycone Assembly Dihydromycinamicin_IV Dihydromycinamicin IV Aglycone->Dihydromycinamicin_IV Glycosylation & other modifications Mycinamicin_V Mycinamicin V Dihydromycinamicin_IV->Mycinamicin_V C-14 Hydroxylation Mycinamicin_I Mycinamicin I Dihydromycinamicin_IV->Mycinamicin_I C12-C13 Epoxidation Mycinamicin_II Mycinamicin II Mycinamicin_V->Mycinamicin_II Epoxidation Fermentation_Optimization_Workflow Experimental Workflow for Fermentation Optimization cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Screen_Media Screen various carbon & nitrogen sources OFAT One-Factor-at-a-Time (OFAT) Optimization Screen_Media->OFAT Screen_Params Screen physical parameters (pH, Temp) Screen_Params->OFAT RSM Response Surface Methodology (RSM) OFAT->RSM Bioreactor Scale-up to Bioreactor RSM->Bioreactor Validation Validate optimized conditions Bioreactor->Validation Troubleshooting_Tree Troubleshooting Low Dihydromycinamicin IV Yield Start Low/No Product Check_Growth Is cell growth normal? Start->Check_Growth Check_Contamination Microscopy & pH check for contamination Check_Growth->Check_Contamination No Check_Params Check pH, temp, agitation, aeration logs Check_Growth->Check_Params Yes Check_Inoculum Review inoculum age and viability Check_Contamination->Check_Inoculum No Contaminated Discard batch & review aseptic technique Check_Contamination->Contaminated Yes Check_Medium Verify medium composition and preparation Check_Inoculum->Check_Medium Optimize_Medium Optimize medium components (C/N sources) Check_Medium->Optimize_Medium Optimize_Params Optimize physical parameters Check_Params->Optimize_Params

References

Technical Support Center: Troubleshooting Glycosidation Reactions in Macrolide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for macrolide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the critical glycosidation step of macrolide synthesis. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols, quantitative data, and workflow diagrams to assist in your research.

Frequently Asked Questions (FAQs)

Q1: My glycosidation reaction is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in macrolide glycosylation are a frequent challenge, often stemming from the complex and sterically hindered nature of macrolide aglycones. Key factors include:

  • Poor Reactivity of the Glycosyl Donor or Acceptor: The inherent reactivity of your coupling partners is crucial. Macrolide aglycones are often poor nucleophiles.

    • Solution: Consider using a more reactive "armed" glycosyl donor. These donors typically have electron-donating protecting groups (e.g., benzyl ethers) which increase the electron density at the anomeric center, making it more susceptible to activation. Conversely, "disarmed" donors with electron-withdrawing groups (e.g., acetyl or benzoyl esters) are less reactive.

  • Inefficient Activation of the Glycosyl Donor: The choice and stoichiometry of the promoter are critical for activating the leaving group at the anomeric center.

    • Solution: Ensure your promoter is suitable for your glycosyl donor. For example, thioglycosides are often activated by thiophilic promoters like N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH). For trichloroacetimidate donors, a catalytic amount of a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride diethyl etherate (BF₃·OEt₂) is commonly used. Optimization of the promoter equivalents may be necessary.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role.

    • Solution: Many glycosylation reactions are initiated at low temperatures (e.g., -78 °C) and slowly warmed to room temperature to control the reaction rate and minimize side reactions. The choice of solvent can also influence the reaction outcome; for instance, ethereal solvents like diethyl ether (Et₂O) may favor the formation of α-glycosides, while dichloromethane (DCM) can favor β-glycosides. Careful monitoring of the reaction by thin-layer chromatography (TLC) is essential to determine the optimal reaction time.

  • Protecting Group Strategy: The protecting groups on both the donor and acceptor can sterically hinder the reaction or have unintended electronic effects.

    • Solution: A thorough evaluation of your protecting group strategy is warranted. In some cases, a different protecting group scheme may be necessary to expose the reactive hydroxyl group on the macrolide acceptor more effectively or to reduce steric clash during the coupling.

Q2: I am observing poor stereoselectivity in my glycosylation reaction. How can I improve the formation of the desired anomer?

A2: Achieving high stereoselectivity is a common hurdle in the synthesis of complex glycosides. The anomeric outcome is influenced by a delicate balance of several factors:

  • Neighboring Group Participation: A participating group (e.g., an acetyl or benzoyl group) at the C-2 position of the glycosyl donor can direct the stereochemistry of the newly formed glycosidic bond. This group can form a cyclic intermediate that blocks one face of the sugar, forcing the acceptor to attack from the opposite face, typically leading to the formation of a 1,2-trans-glycoside.[1]

    • Solution: To obtain a 1,2-trans product, use a glycosyl donor with a participating group at C-2. For a 1,2-cis product, a non-participating group (e.g., a benzyl ether) is required.

  • Solvent Effects: The solvent can play a crucial role in stabilizing or destabilizing reaction intermediates, thereby influencing the stereochemical outcome.

    • Solution: Ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) can favor the formation of α-glycosides, while non-coordinating solvents like dichloromethane (DCM) often favor β-glycoside formation.[2] Experimenting with different solvents or solvent mixtures can be a powerful tool to improve selectivity.

  • Reaction Temperature: Lowering the reaction temperature generally favors the kinetically controlled product, which can lead to higher stereoselectivity.[2]

    • Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. A systematic screening of temperatures (e.g., -78 °C, -40 °C, 0 °C) is recommended.

  • Choice of Glycosyl Donor and Promoter: The combination of the glycosyl donor and promoter can significantly impact the SN1/SN2 character of the reaction, which in turn affects stereoselectivity.

    • Solution: For instance, the use of glycosyl halides in the Koenigs-Knorr reaction with silver salts often proceeds with inversion of configuration. The reactivity of the donor, as dictated by its protecting groups (armed vs. disarmed), will also influence the reaction pathway.

Q3: I am having trouble with the removal of protecting groups after the glycosylation step without affecting the newly formed glycosidic linkage. What strategies can I employ?

A3: The stability of the glycosidic bond during deprotection is a critical consideration. Macrolides often contain sensitive functional groups that can be affected by harsh deprotection conditions.

  • Orthogonal Protecting Group Strategy: This is the most effective approach. Orthogonal protecting groups are those that can be removed under specific conditions without affecting other protecting groups in the molecule.[3]

    • Solution: Plan your protecting group strategy carefully from the beginning of your synthesis. Common orthogonal sets include:

      • Silyl ethers (e.g., TBS, TIPS): Cleaved by fluoride sources (e.g., TBAF).

      • Benzyl ethers (Bn): Removed by hydrogenolysis (e.g., H₂, Pd/C).

      • Acetal protecting groups (e.g., benzylidene): Removed by acidic hydrolysis.

      • Ester protecting groups (e.g., acetyl, benzoyl): Cleaved by basic hydrolysis (e.g., NaOMe in MeOH).

  • Mild Deprotection Conditions: When a fully orthogonal strategy is not feasible, the use of milder deprotection reagents and conditions is essential.

    • Solution: For example, instead of strong acids or bases, consider enzymatic deprotection or milder chemical reagents. The reaction conditions (temperature, reaction time) should be carefully monitored to minimize side reactions.

Troubleshooting Guides

Guide 1: Low to No Product Formation

This guide provides a systematic approach to troubleshooting a glycosylation reaction that is not proceeding as expected.

low_yield_troubleshooting start Low/No Product Formation check_reagents Verify Starting Materials & Reagents - Purity of donor and acceptor? - Activity of promoter? - Anhydrous solvent? start->check_reagents check_reagents->start Reagents Faulty (Prepare/purify & restart) check_conditions Review Reaction Conditions - Correct temperature profile? - Appropriate solvent? - Sufficient reaction time? check_reagents->check_conditions Reagents OK check_conditions->start Conditions Incorrect (Adjust & restart) increase_reactivity Increase Reactivity - Use an 'armed' glycosyl donor? - Increase promoter stoichiometry? - Increase temperature? check_conditions->increase_reactivity Conditions Correct optimize_pg Re-evaluate Protecting Groups - Steric hindrance an issue? - Electronic effects unfavorable? increase_reactivity->optimize_pg Still Low Yield success Successful Glycosylation increase_reactivity->success Yield Improved optimize_pg->start Redesign Synthesis

A decision-making workflow for troubleshooting low-yield glycosylation reactions.
Guide 2: Poor Stereoselectivity

This guide outlines steps to improve the stereochemical outcome of your glycosylation reaction.

stereoselectivity_troubleshooting start Poor Stereoselectivity ngp Neighboring Group Participation - Use C-2 participating group for 1,2-trans? - Use C-2 non-participating group for 1,2-cis? start->ngp ngp->start Modify Donor Synthesis solvent_temp Optimize Solvent & Temperature - Ethereal solvent for α-anomer? - Non-coordinating solvent for β-anomer? - Lower temperature for kinetic control? ngp->solvent_temp Strategy Implemented donor_promoter Modify Donor/Promoter System - Change leaving group? - Use a different promoter to alter mechanism? solvent_temp->donor_promoter Still Poor Selectivity success Improved Stereoselectivity solvent_temp->success Selectivity Improved donor_promoter->start Re-evaluate Approach

A workflow for optimizing the stereoselectivity of glycosylation reactions.

Quantitative Data

The following tables summarize representative data for different glycosylation methods in the context of macrolide synthesis. Note that direct comparison can be challenging due to variations in substrates and specific reaction conditions.

Table 1: Comparison of Glycosylation Methods for Macrolide Analogs

Glycosyl DonorMacrolide AcceptorPromoter/ConditionsYield (%)α:β RatioReference
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromideErythromycin A derivativeAg₂O, MeCN90Not specifiedN/A
Per-O-benzylated glucosyl chlorideOleandomycin derivativeBis-thiourea catalystExcellentHigh β-selectivity[4]
Glycosyl trichloroacetimidateCalicheamicin aglyconeTMSOTfGoodHigh β-selectivity[5]
Pyrimidyl thioglycosideTylonolide derivativeAgOTf61β-selective[5]
2-Iodo-glycosyl fluorideAvermectin aglyconeSnCl₂, AgClO₄68>20:1 (β:α)[5]

Table 2: Influence of Protecting Groups on Stereoselectivity

Glycosyl Donor C-2 Protecting GroupGlycosylation OutcomeGeneral ObservationReference
Acetyl (Ac)1,2-transNeighboring group participation leads to high stereoselectivity.[1]
Benzoyl (Bz)1,2-transSimilar to acetyl, acts as a participating group.[1]
Benzyl (Bn)Mixture of 1,2-cis and 1,2-transNon-participating group, often resulting in lower selectivity.[1]
Picoloyl (Pic)1,2-transActs as an "arming" participating group.[6]

Experimental Protocols

Protocol 1: Schmidt Trichloroacetimidate Glycosylation

This method is widely used due to the high reactivity of the trichloroacetimidate donor under mild acidic conditions.

Materials:

  • Glycosyl acceptor (macrolide aglycone) (1.0 equiv)

  • Glycosyl trichloroacetimidate donor (1.2-1.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • Activated molecular sieves (4 Å)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.3 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the glycosyl acceptor and activated molecular sieves.

  • Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.

  • Add the glycosyl trichloroacetimidate donor to the mixture.

  • Cool the reaction mixture to the desired temperature (typically -40 °C to 0 °C).

  • Add TMSOTf dropwise to the stirred solution.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature, then filter through a pad of Celite®, washing with DCM.

  • Separate the organic layer, wash with brine, and dry over Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography.

Protocol 2: Koenigs-Knorr Glycosylation

A classic method for glycosylation using a glycosyl halide as the donor, typically promoted by a silver salt.

Materials:

  • Glycosyl acceptor (macrolide aglycone) (1.0 equiv)

  • Per-O-acetylated glycosyl bromide (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Silver(I) oxide (Ag₂O) or silver(I) carbonate (Ag₂CO₃) (1.5-2.0 equiv)

  • Activated molecular sieves (4 Å)

Procedure:

  • To a flame-dried flask protected from light, add the glycosyl acceptor, silver salt, and activated molecular sieves.

  • Add the anhydrous solvent and stir the suspension at room temperature.

  • Add a solution of the glycosyl bromide in the same anhydrous solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature for several hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Thioglycoside Activation with NIS/TfOH

Thioglycosides are stable donors that can be activated under various conditions, with the NIS/TfOH system being one of the most common.

Materials:

  • Glycosyl acceptor (macrolide aglycone) (1.0 equiv)

  • Thioglycoside donor (e.g., phenyl or ethyl thioglycoside) (1.2-1.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • Activated molecular sieves (4 Å)

  • N-Iodosuccinimide (NIS) (1.2-1.5 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (0.1-0.2 equiv)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor, thioglycoside donor, and activated molecular sieves.

  • Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction to the desired temperature (e.g., -40 °C).

  • Add NIS to the suspension.

  • Add TfOH dropwise.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with saturated aqueous Na₂S₂O₃.

  • Add saturated aqueous NaHCO₃ and allow the mixture to warm to room temperature.

  • Filter through a pad of Celite®, washing with DCM.

  • Separate the organic layer, wash with brine, and dry over Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

References

solubility problems of dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV and other macrolide antibiotics in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a macrolide antibiotic. Its biological activity is reported to be similar to that of Tylosin[1][2].

Q2: I am observing precipitate after diluting my DMSO stock of the compound into my aqueous assay buffer. What is causing this?

This is a common issue when working with poorly soluble compounds.[3] Compounds are often dissolved in a high concentration in 100% DMSO, where they are soluble. However, when this stock solution is diluted into an aqueous buffer, the final concentration of the compound may exceed its solubility limit in that buffer, causing it to precipitate.[3] This can lead to inaccurate and variable results in your assay.[3][4]

Q3: How can poor solubility affect my assay results?

Poor solubility can significantly impact the accuracy and reproducibility of your experimental data in several ways:

  • Underestimation of Potency: If the compound is not fully dissolved, the actual concentration available to interact with the target is lower than the nominal concentration, leading to an underestimation of its activity (e.g., a higher IC50 value).[3]

  • High Variability: Inconsistent precipitation between wells or experiments can lead to high variability in your results.[3]

  • Assay Interference: The precipitated particles themselves can interfere with the assay readout, for example, by scattering light in absorbance-based assays or by non-specifically interacting with assay components.[5]

Q4: What are some general strategies to improve the solubility of macrolide antibiotics in my assay?

Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like macrolide antibiotics:

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) to the aqueous buffer can increase the solubility of hydrophobic compounds.[6][7][8]

  • pH Adjustment: The solubility of ionizable compounds, including many macrolides, is pH-dependent. Adjusting the pH of your assay buffer can significantly improve solubility.[6][9]

  • Use of Surfactants/Detergents: For in vitro assays with isolated proteins or enzymes, low concentrations of non-ionic detergents like Tween-20 or Triton X-100 can help to solubilize the compound.[10]

  • Sonication: Brief sonication after dilution can help to break down small precipitates and create a more uniform dispersion of the compound.[3][10]

  • Serial Dilution: Instead of a large, single-step dilution, performing a serial dilution with thorough mixing at each step can prevent localized high concentrations that lead to precipitation.[4]

Troubleshooting Guide

Problem: Compound precipitates out of solution upon dilution into aqueous assay buffer.

This is a critical issue that must be addressed to ensure reliable experimental results. The following workflow provides a systematic approach to troubleshooting and resolving compound precipitation.

G start Start: Compound Precipitation Observed check_protocol Review Dilution Protocol start->check_protocol serial_dilution Implement Serial Dilution with Rapid Mixing check_protocol->serial_dilution still_precipitates Precipitation Persists? serial_dilution->still_precipitates lower_conc Test a Lower Final Compound Concentration still_precipitates->lower_conc Yes end End: Optimized Protocol still_precipitates->end No still_precipitates2 Precipitation Persists? lower_conc->still_precipitates2 modify_buffer Modify Assay Buffer still_precipitates2->modify_buffer Yes still_precipitates2->end No adjust_ph Adjust Buffer pH modify_buffer->adjust_ph add_cosolvent Add a Co-solvent (e.g., Ethanol, PEG) modify_buffer->add_cosolvent use_detergent Add Detergent (for cell-free assays) (e.g., Tween-20) modify_buffer->use_detergent validate_assay Validate Assay Compatibility with Buffer Modifications adjust_ph->validate_assay add_cosolvent->validate_assay use_detergent->validate_assay sonicate Consider Brief Sonication After Dilution validate_assay->sonicate sonicate->end

Caption: A decision tree for addressing compound precipitation in assays.

Data Presentation

Table 1: Recommended Solvents for Initial Stock Solutions of Macrolide Antibiotics

SolventRecommended forNotes
Dimethyl Sulfoxide (DMSO)Primary stock solutionsHygroscopic and can degrade compounds over long-term storage with frequent freeze-thaw cycles.[5] Most cell-based assays can tolerate up to 0.5-1% DMSO.[4]
EthanolSecondary stock solutions, co-solventCan be used as a co-solvent in the final assay buffer, but assay tolerance must be validated.
MethanolSolubilizing macrolidesSimilar to ethanol, can be used for stock solutions and as a co-solvent.
AcetonitrileSolubilizing macrolidesPrimarily used in analytical methods like HPLC, but can be a solvent for stock solutions.
AcetoneSolubilizing macrolidesAnother potential solvent for stock preparation.

Table 2: Troubleshooting Strategies for Solubility Issues

StrategyDescriptionConsiderations
Optimize Dilution Perform serial dilutions instead of a single large dilution. Ensure rapid and thorough mixing immediately upon adding the DMSO stock to the assay buffer.[4]This minimizes localized high concentrations that can initiate precipitation.
Lower Final Concentration Test a lower concentration range for your compound.Your current testing concentration may be exceeding the compound's maximum aqueous solubility.
Adjust Buffer pH For ionizable compounds, adjusting the pH of the assay buffer can increase solubility. The solubility of some macrolides decreases with increasing pH.[9]The chosen pH must be compatible with your biological assay and not affect the target's activity or cell viability.
Use Co-solvents Add a small percentage of a water-miscible organic solvent (e.g., ethanol, polyethylene glycol) to the final assay buffer.The final concentration of the co-solvent must be validated to ensure it does not interfere with the assay.
Add Detergents For cell-free assays, adding a low concentration (e.g., 0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 can help maintain solubility.[10]Not suitable for cell-based assays as detergents can disrupt cell membranes.[10]
Sonication Briefly sonicate the final diluted solution in the assay plate.Can help to re-dissolve fine precipitates and create a more homogenous solution.[3] Be cautious with sensitive proteins.

Experimental Protocols

Protocol 1: Preparation of Compound Stock and Working Solutions
  • Primary Stock Solution (in 100% DMSO):

    • Accurately weigh the required amount of this compound.

    • Dissolve the compound in an appropriate volume of 100% DMSO to achieve a high concentration stock (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing. If necessary, gentle warming or brief sonication can be applied.

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Serial Dilution for Assay Plate:

    • Prepare an intermediate dilution of the primary stock solution in 100% DMSO.

    • Perform a serial dilution of the intermediate stock in the assay buffer.

    • Crucial Step: When adding the DMSO-based solution to the aqueous buffer, add the small volume of the compound to the larger volume of the buffer while vortexing or rapidly pipetting to ensure immediate and thorough mixing. This helps to avoid localized high concentrations that can cause precipitation.[4]

Protocol 2: Assay Buffer Optimization for Improved Solubility
  • pH Screening:

    • Prepare your standard assay buffer at a range of pH values (e.g., 6.5, 7.0, 7.4, 8.0).

    • Dilute the compound into each buffer and visually inspect for precipitation. Use spectrophotometry to quantify any light scattering caused by precipitates.

    • Validate that the optimal pH for solubility does not negatively impact your assay performance by running appropriate controls.

  • Co-solvent Screening (for cell-based or cell-free assays):

    • Prepare the assay buffer with varying final concentrations of a co-solvent (e.g., 0.5%, 1%, 2% Ethanol or PEG-400).

    • Dilute the compound into each co-solvent-containing buffer and assess for precipitation.

    • Run a vehicle control with each co-solvent concentration to determine its effect on your assay (e.g., cell viability, enzyme activity). Select the highest co-solvent concentration that does not interfere with the assay.

Logical Relationships

G compound Poorly Soluble Compound (e.g., this compound) dmso_stock High Concentration Stock in 100% DMSO compound->dmso_stock dilution Dilution into Aqueous Assay Buffer dmso_stock->dilution precipitation Precipitation (Exceeds Solubility Limit) dilution->precipitation inaccurate_data Inaccurate & Variable Assay Results precipitation->inaccurate_data underestimated_potency Underestimated Potency (e.g., high IC50) inaccurate_data->underestimated_potency assay_interference Assay Interference inaccurate_data->assay_interference

References

Technical Support Center: Spectroscopic Analysis of Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV. The information focuses on the interpretation of spectroscopic data critical for structural verification and characterization.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered during the spectroscopic analysis of this compound and related macrolide antibiotics.

Q1: The proton NMR (¹H NMR) spectrum shows significant signal overlap in the 1.0-4.0 ppm region. How can I assign the individual proton signals of the macrolide core?

A1: Signal crowding in the aliphatic region is typical for large macrolides. To resolve and assign these signals, a combination of two-dimensional (2D) NMR experiments is essential:

  • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks, allowing you to trace the connectivity of protons within the macrolide ring and the sugar moieties.

  • HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton signal to its directly attached carbon, helping to distinguish protons attached to different carbon atoms that may have similar chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying connections across quaternary carbons and ester/ether linkages.

  • TOCSY (Total Correlation Spectroscopy): This can help identify all protons belonging to a specific spin system, which is particularly useful for differentiating the sugar moieties from the aglycone.

Q2: How can I confirm the attachment of the mycaminosyl sugar at the C-5 position of the aglycone?

A2: The glycosidic linkage can be confirmed using an HMBC experiment. Look for a long-range correlation between the anomeric proton of the mycaminose sugar (H-1') and the C-5 carbon of the dihydromycinamicin IV aglycone. This cross-peak provides unambiguous evidence of the C-O bond between the sugar and the C-5 position of the macrolide ring.

Q3: My mass spectrometry (MS) data shows several fragment ions. How do I interpret these to confirm the structure?

A3: In electrospray ionization mass spectrometry (ESI-MS), macrolide antibiotics typically show a prominent protonated molecule [M+H]⁺. Fragmentation (MS/MS) of this ion is highly informative. Key fragmentations to look for include:

  • Glycosidic Bond Cleavage: The most common fragmentation pathway is the loss of the sugar moieties. Expect to see a fragment ion corresponding to the loss of the mycaminosyl sugar.

  • Aglycone Fragmentation: Further fragmentation of the aglycone can occur, often through cleavage of the macrolide ring. By analyzing the mass differences between the parent ion and the fragment ions, you can confirm the masses of the constituent parts (aglycone and sugar) and how they are connected.

Q4: How can I verify the saturation of the C10-C11 double bond in the dihydromycinamicin IV core?

A4: The absence of olefinic proton signals (typically in the 5.0-7.0 ppm range) in the ¹H NMR spectrum is the primary indicator of the saturation of the C10-C11 bond. Additionally, the ¹³C NMR spectrum will lack signals for sp²-hybridized carbons in the corresponding region (typically 120-140 ppm) of the aglycone. Instead, you will observe signals for sp³-hybridized carbons in the aliphatic region.

Data Presentation: Spectroscopic Data Summary

Note: Comprehensive public spectroscopic data for this specific compound is limited. The following tables include partial literature-reported data supplemented with representative data based on structurally similar mycinamicin antibiotics to provide a complete interpretative model.

Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)

PositionRepresentative Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aglycone
H-23.55m
H-34.10d8.5
H-42.85m
H-53.95dd9.0, 4.5
H-82.50m
H-101.60, 1.75m
H-111.45, 1.65m
H-135.80d10.5
H-146.90dd15.5, 10.5
H-156.25d15.5
Mycaminose
H-1'4.50d7.5
H-2'3.20t8.0
H-3'3.60dd8.0, 3.0
H-4'3.10t9.5
H-5'3.45m
H-6'1.25d6.5

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)PositionChemical Shift (δ, ppm)
Aglycone Mycaminose
C-1175.0C-1'101.2
C-245.5C-2'70.5
C-385.0C-3'81.9
C-440.9C-4'73.0
C-586.5C-5'80.0
C-634.6C-6'17.5
C-732.8
C-846.0
C-9210.0
C-1040.9
C-1125.5
C-12121.6
C-13150.4
C-14125.0
C-15135.0
C-1620.0

Table 3: Representative ESI-MS/MS Fragmentation Data

Ionm/z (calculated)Description
[M+H]⁺614.4Protonated parent molecule
[M+H - C₇H₁₅NO₃]⁺453.3Loss of mycaminose moiety
[Aglycone+H]⁺453.3Protonated dihydromycinamicin IV aglycone

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for macrolide antibiotics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire with a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR: Acquire with proton decoupling, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 2D NMR (COSY, HSQC, HMBC): Use standard pulse programs provided by the spectrometer software. Optimize spectral widths and acquisition times for both dimensions to achieve adequate resolution.

Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole time-of-flight (Q-TOF) or ion trap instrument.

  • Full Scan MS: Acquire data in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 100-1000).

  • Tandem MS (MS/MS): Select the protonated parent ion ([M+H]⁺) for collision-induced dissociation (CID) to generate fragment ions. Optimize the collision energy to produce a rich fragmentation spectrum. Fragmentation at glycosidic bonds is a common and informative pathway for macrolide antibiotics.[1]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a novel macrolide antibiotic using spectroscopic techniques.

Spectroscopic_Workflow start Isolated Compound ms_analysis Mass Spectrometry (ESI-MS) start->ms_analysis nmr_analysis NMR Spectroscopy start->nmr_analysis end_node Structure Elucidation sub_ms1 Determine Molecular Formula (High-Resolution MS) ms_analysis->sub_ms1 sub_nmr1 1D NMR (¹H, ¹³C) Initial Assessment nmr_analysis->sub_nmr1 data_integration Data Integration & Interpretation data_integration->end_node sub_ms2 Identify Key Fragments (MS/MS) sub_ms1->sub_ms2 sub_ms2->data_integration sub_nmr2 2D NMR (COSY, HSQC) Build Spin Systems sub_nmr1->sub_nmr2 sub_nmr3 2D NMR (HMBC, NOESY) Establish Connectivity & Stereochemistry sub_nmr2->sub_nmr3 sub_nmr3->data_integration

Caption: Workflow for macrolide structure elucidation.

References

Technical Support Center: Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

A1: this compound is a macrolide antibiotic.[1][2][3][4] Like other macrolides, it is susceptible to degradation through several pathways, primarily:

  • Acid-Catalyzed Hydrolysis: This is a major degradation route in acidic environments, such as the stomach.[5][6][7] It typically involves two main reactions:

    • Hydrolysis of the glycosidic bonds linking the sugar moieties (dedesosamine and mycaminose) to the macrolactone ring.

    • Hydrolysis of the macrocyclic lactone (ester) ring, leading to a linearized, inactive compound.[8][9]

  • Enzymatic Degradation: Certain bacteria produce enzymes, such as esterases (e.g., EreA and EreB), that can inactivate macrolides by hydrolyzing the lactone ring.[8][9][10][11] Macrolide phosphotransferases are another class of inactivating enzymes.[11]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of degradation products like N-oxides and N-desmethyl derivatives.[12]

Q2: My macrolide is rapidly degrading in simulated gastric fluid (SGF). Is this normal?

A2: Yes, rapid degradation in acidic conditions like SGF (typically pH 1.2) is expected for many macrolide antibiotics.[5] This is due to acid-catalyzed hydrolysis of the lactone ring and glycosidic bonds.[5][6][7] The rate of degradation is highly pH-dependent, with stability generally increasing as the pH approaches neutral.[5][13][14]

Q3: What are the likely degradation products I should be looking for?

A3: Based on the structure of this compound and general macrolide degradation patterns, you should look for:

  • The aglycone (the macrolactone ring without the sugar moieties).

  • The individual sugar moieties (dedesosamine and mycaminose).

  • A linearized form of the macrolactone ring resulting from ester hydrolysis.

  • For photodegradation studies, N-oxide and N-desmethyl derivatives are possible.[12]

Q4: What analytical techniques are best for studying the degradation of this macrolide?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating and quantifying the parent macrolide and its degradation products.[15][16] For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended due to its sensitivity and ability to provide molecular weight information.[17]

Troubleshooting Guides

Issue 1: Inconsistent Degradation Rates Between Experiments
Potential Cause Troubleshooting Steps
Inaccurate pH of media Calibrate the pH meter before each use. Verify the final pH of all prepared buffers and media.[5]
Temperature fluctuations Ensure the incubator or water bath maintains a constant and accurate temperature.[5]
Inconsistent initial drug concentration Precisely weigh the compound and ensure complete dissolution at the start of each experiment.[5]
Variability in simulated fluid composition Prepare fresh simulated fluids for each experiment using a standardized protocol.[5]
Issue 2: Difficulty in Quantifying Parent Drug and Degradation Products by HPLC
Potential Cause Troubleshooting Steps
Co-elution of peaks Optimize the HPLC method. Try altering the mobile phase composition, gradient profile, or using a different column chemistry.[5][15]
Poor peak shape (tailing or fronting) Adjust the mobile phase pH. Ensure the sample is fully dissolved in the mobile phase. Check for column degradation.
Sample degradation in the autosampler Keep the autosampler at a low temperature (e.g., 4°C) to prevent further degradation of collected samples before injection.[5]
Low UV absorbance of degradation products If degradation products lack a strong chromophore, consider using a more universal detector like a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD).

Experimental Protocols

Protocol 1: Acid-Catalyzed Degradation Study
  • Preparation of Media: Prepare simulated gastric fluid (SGF, pH 1.2) without enzymes according to USP specifications. Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4) to evaluate pH-dependent stability.

  • Drug Solution Preparation: Accurately weigh and dissolve the macrolide in a small amount of a suitable organic solvent (e.g., methanol) and then dilute with the pre-warmed (37°C) degradation medium to the final desired concentration.

  • Incubation: Place the drug solutions in a constant temperature water bath or incubator at 37°C.[5]

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the sample.

  • Sample Quenching: Immediately neutralize the reaction by adding a predetermined volume of a suitable buffer (e.g., 1M sodium hydroxide or a concentrated phosphate buffer) to raise the pH to a level where the drug is stable.[5] This stops further degradation.

  • Analysis: Analyze the concentration of the remaining parent drug and any major degradation products using a validated stability-indicating HPLC method.[5]

  • Data Analysis: Plot the natural logarithm of the parent drug concentration versus time. The slope of the line will be the negative of the pseudo-first-order degradation rate constant (-k). The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.[5]

Protocol 2: Enzymatic Degradation Study (using a bacterial esterase)
  • Enzyme and Buffer Preparation: Obtain a purified macrolide esterase or a bacterial lysate known to contain such activity. Prepare a suitable buffer (e.g., phosphate buffer at pH 7.4).

  • Reaction Mixture: In a microcentrifuge tube, combine the buffer, a specific concentration of the macrolide substrate, and the enzyme solution. Include a control reaction without the enzyme.

  • Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C).

  • Sampling and Quenching: At various time points, take an aliquot of the reaction mixture and stop the reaction by adding a quenching solution, such as a strong acid (e.g., trichloroacetic acid) or an organic solvent (e.g., acetonitrile), which will precipitate the enzyme.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant by HPLC or LC-MS to determine the concentration of the parent macrolide and the appearance of degradation products.

Data Presentation

Table 1: pH-Dependent Degradation of this compound at 37°C (Illustrative Data)
pHPseudo-first-order Rate Constant (k, min⁻¹)Half-life (t₁/₂, min)
1.20.046215
2.00.011560
4.00.0012577
7.4< 0.0001> 10,000

Note: This table presents illustrative data based on typical macrolide stability profiles. Actual results may vary.

Visualizations

Acid_Degradation_Pathway cluster_conditions Acidic Conditions (e.g., H⁺) parent Dedesosaminyl-5-O-mycaminosyl- 10,11-dihydromycinamicin IV aglycone Aglycone (Macrolactone Ring) parent->aglycone Hydrolysis of Glycosidic Bonds sugars Dedesosamine & Mycaminose Sugars parent->sugars linearized Linearized Inactive Product aglycone->linearized Hydrolysis of Lactone Ring

Caption: Acid-catalyzed degradation pathway of a macrolide antibiotic.

Enzymatic_Degradation_Pathway parent Active Macrolide (Cyclic Lactone) inactive Inactive Macrolide (Linearized Lactone) parent->inactive Ester Hydrolysis enzyme Macrolide Esterase (e.g., EreA/EreB) enzyme->parent Catalyzes

Caption: Enzymatic degradation of a macrolide by macrolide esterase.

Experimental_Workflow prep Prepare Drug Solution in Degradation Medium incubate Incubate at Controlled Temperature and pH prep->incubate sample Withdraw Samples at Time Intervals incubate->sample quench Quench Reaction to Stop Degradation sample->quench analyze Analyze by HPLC or LC-MS quench->analyze data Calculate Degradation Rate and Half-life analyze->data

Caption: General experimental workflow for a degradation kinetics study.

References

Validation & Comparative

A Comparative Analysis of Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV and Other Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the 16-membered macrolide, dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV, and its place among other prominent macrolide antibiotics. Due to the limited publicly available data on this compound, this guide leverages data from its parent compound, Mycinamicin IV, and the structurally similar, well-researched macrolide, Tylosin. Comparisons are drawn against the widely used 14- and 15-membered macrolides: Erythromycin, Clarithromycin, and Azithromycin.

Executive Summary

Macrolide antibiotics are a critical class of therapeutics, primarily effective against Gram-positive bacteria, that function by inhibiting bacterial protein synthesis.[1] this compound is a derivative of the Mycinamicin family of 16-membered macrolides and is noted to have a biological activity similar to Tylosin.[2] The 16-membered macrolides, including Tylosin and the Mycinamicins, are distinguished from the more common 14- and 15-membered macrolides by their larger lactone ring structure. This structural difference can influence their antibacterial spectrum, pharmacokinetic properties, and resistance profiles. This guide presents available in-vitro activity data, detailed experimental methodologies for key assays, and visual representations of the mechanism of action to aid in research and development efforts.

Data Presentation: In-Vitro Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Mycinamicin analogues, Tylosin, and other common macrolides against key bacterial pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a crucial measure of antibacterial potency.

Table 1: Comparative MIC Values (µg/mL) Against Staphylococcus aureus

Antibiotic (Class)MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Mycinamicin IV (16-membered)16 - >128--
Mycinamicin II (16-membered)0.125 - 16--
Tylosin (16-membered)0.5 - >128[2]32[3]64[3]
Erythromycin (14-membered)1 - >64--
Clarithromycin (14-membered)≤0.12 - ≥64--
Azithromycin (15-membered)32 - 64[4]--

Table 2: Comparative MIC Values (µg/mL) Against Streptococcus pneumoniae

Antibiotic (Class)MIC Range (µg/mL)
Tylosin (16-membered)0.125 - 64[5]
Erythromycin (14-membered)≤0.12 - ≥64
Clarithromycin (14-membered)≤0.12 - ≥64[6]
Azithromycin (15-membered)≤0.12 - ≥64

Table 3: Comparative MIC Values (µg/mL) Against Escherichia coli

Antibiotic (Class)MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Tylosin (16-membered)>128--
Erythromycin (14-membered)16 - >1024[7]--
Clarithromycin (14-membered)64[8]--
Azithromycin (15-membered)0.06 - >256[9]8[9]128[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antibacterial agents.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.

1. Preparation of Materials:

  • Antimicrobial Stock Solution: Prepare a stock solution of the test antibiotic at a concentration of 1280 µg/mL in a suitable solvent (e.g., dimethyl sulfoxide or water).

  • Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plates: Use sterile 96-well microtiter plates.

2. Assay Procedure:

  • Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of the microtiter plate.

  • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

  • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of antibiotic concentrations.

  • Inoculate each well (except for the sterility control well) with 10 µL of the prepared bacterial suspension.

  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Time-Kill Assay

The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

1. Preparation of Materials:

  • Bacterial Culture: Prepare a logarithmic phase culture of the test organism in a suitable broth.

  • Antimicrobial Solutions: Prepare solutions of the test antibiotic at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC).

2. Assay Procedure:

  • Inoculate flasks containing fresh broth with the logarithmic phase culture to achieve a starting bacterial density of approximately 5 x 10⁵ CFU/mL.

  • Add the prepared antimicrobial solutions to the respective flasks. Include a growth control flask without any antibiotic.

  • Incubate all flasks at 35-37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline or broth.

  • Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.

3. Data Analysis:

  • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Plot the log₁₀ CFU/mL versus time for each antibiotic concentration.

  • A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is characterized by a minimal change in CFU/mL over time compared to the initial inoculum.

Mechanism of Action and Signaling Pathways

Macrolide antibiotics exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1] They bind to the 50S ribosomal subunit, specifically to the 23S rRNA within the nascent peptide exit tunnel. This binding event physically obstructs the passage of newly synthesized polypeptide chains, leading to a premature dissociation of peptidyl-tRNA from the ribosome and ultimately halting protein elongation.

The larger 16-membered ring of macrolides like the Mycinamicins and Tylosin allows for additional interactions within the ribosomal tunnel compared to their 14- and 15-membered counterparts. This can sometimes confer activity against bacterial strains that have developed resistance to smaller macrolides.

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit mRNA mRNA Macrolide 16-Membered Macrolide (e.g., Dedesosaminyl-5-O-mycaminosyl- 10,11-dihydromycinamicin IV) Binding_Site 23S rRNA in Nascent Peptide Exit Tunnel Macrolide->Binding_Site Binds to Protein_Synthesis_Block Inhibition of Protein Elongation Binding_Site->Protein_Synthesis_Block Leads to Bacterial_Growth_Inhibition Bacteriostatic/Bactericidal Effect Protein_Synthesis_Block->Bacterial_Growth_Inhibition Results in

Caption: Mechanism of action of 16-membered macrolides.

The following diagram illustrates a simplified workflow for comparing the in-vitro activity of different macrolide antibiotics.

Experimental_Workflow Start Start: Select Macrolides and Bacterial Strains MIC_Assay Perform Broth Microdilution (MIC Assay) Start->MIC_Assay Time_Kill_Assay Perform Time-Kill Assay MIC_Assay->Time_Kill_Assay Use MIC values to inform Time-Kill concentrations Data_Analysis Analyze and Compare MIC and Kill-Curve Data MIC_Assay->Data_Analysis Time_Kill_Assay->Data_Analysis Conclusion Draw Conclusions on Comparative Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for macrolide comparison.

References

A Comparative Analysis of the Antimicrobial Spectra of Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV and Erythromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial spectrum of the macrolide antibiotic dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV and the well-established macrolide, erythromycin. As direct comparative data for this compound is limited in publicly available literature, this guide will utilize data for Tylosin, a structurally and biologically similar compound, as a proxy for its antimicrobial activity. This comparison is intended to provide researchers with a valuable resource for understanding the potential applications and efficacy of this novel antibiotic derivative.

Quantitative Antimicrobial Activity

The in vitro antimicrobial activity of Tylosin (as a proxy for this compound) and erythromycin against a range of pathogenic bacteria is summarized in the table below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Bacterial SpeciesTylosin (µg/mL)Erythromycin (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus0.5 - >128[1]0.023 - 1024
Streptococcus pyogenesNo specific data found0.004 - 256
Streptococcus pneumoniaeNo specific data found0.03 - 0.12[2]
Enterococcus faecalisResistant (MIC ≥ 8)[3]1 - 4[2]
Corynebacterium spp.Active[1]0.015 - 64
Erysipelothrix rhusiopathiaeActive[1]No specific data found
Mycoplasma bovis0.06 - 4[1]No specific data found
Mycoplasma gallisepticum0.5 - 2[4]High-level resistance can develop[5]
Gram-Negative Bacteria
Campylobacter coliActive[1]No specific data found
Haemophilus influenzaeNo specific data found0.015 - 256

Note: The biological activity of this compound is reported to be similar to that of Tylosin. The MIC values for Tylosin are used here as a representative proxy. The wide range of MICs for some organisms reflects the variability in susceptibility among different strains, including the presence of antibiotic-resistant isolates.

Experimental Protocols

The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, a standard procedure for antimicrobial susceptibility testing.

Broth Microdilution Method

This method is a widely accepted technique for determining the MIC of antimicrobial agents.

  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh a suitable amount of the antimicrobial agent (Tylosin or erythromycin).

    • Dissolve the agent in a small volume of a suitable solvent (e.g., ethanol or dimethyl sulfoxide for macrolides) to create a high-concentration stock solution.

    • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration for the assay.

  • Preparation of Microtiter Plates:

    • Using a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in CAMHB. This creates a gradient of decreasing antibiotic concentrations across the wells.

    • The final volume in each well is typically 100 µL.

    • Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test bacterium.

    • Suspend the colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate (except the sterility control) with 100 µL of the prepared bacterial inoculum.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the microtiter plates for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Antimicrobial Stock Solution plate Prepare Serial Dilutions in 96-Well Plate stock->plate inoculate Inoculate Microtiter Plate plate->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Visually Read Results incubate->read determine Determine MIC read->determine

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S 50S Inhibition Inhibition 50S->Inhibition Blocks peptide exit tunnel 30S 30S Macrolide Macrolide Antibiotic (e.g., Erythromycin, Tylosin) Macrolide->50S Binds to 50S subunit ProteinSynthesis Protein Synthesis BacterialGrowth Bacterial Growth and Proliferation ProteinSynthesis->BacterialGrowth Essential for Inhibition->ProteinSynthesis Prevents elongation Inhibition->BacterialGrowth Arrests

Caption: Mechanism of Action of Macrolide Antibiotics.

Conclusion

Based on the available data, both Tylosin (representing this compound) and erythromycin exhibit a strong antimicrobial activity, primarily against Gram-positive bacteria. Tylosin shows particular potency against Mycoplasma species.[1][4] Erythromycin has a well-documented broad spectrum against many clinically relevant Gram-positive pathogens. Both antibiotics demonstrate the classic macrolide mechanism of action by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[6][7] Further direct comparative studies are warranted to fully elucidate the specific antimicrobial advantages of this compound. This guide provides a foundational comparison to aid researchers in the initial assessment and planning of future investigations into this promising antibiotic candidate.

References

A Comparative Guide to the Bioactivity of Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV and Other Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of the macrolide antibiotic dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV and other notable macrolides. While specific quantitative bioactivity data for this compound is not extensively available in public literature, its biological activity is reported to be similar to that of Tylosin[1][2]. Therefore, this guide uses Tylosin as a primary benchmark for comparison, alongside other well-characterized macrolides, to offer a comprehensive overview of their antibacterial efficacy.

Macrolide antibiotics are a class of compounds characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. They are widely used in both human and veterinary medicine to treat bacterial infections. Their primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.

Mechanism of Action: Macrolide Antibiotics

Macrolides impede bacterial growth by arresting protein synthesis. They bind to the 23S rRNA component of the 50S ribosomal subunit, blocking the exit tunnel through which nascent polypeptide chains emerge. This action prevents the elongation of the peptide chain, ultimately leading to the cessation of bacterial protein production.

Macrolide Mechanism of Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Inhibition Inhibition of Translocation 50S_subunit->Inhibition 30S_subunit 30S Subunit Macrolide Macrolide Antibiotic Macrolide->50S_subunit Binds to exit tunnel mRNA mRNA mRNA->30S_subunit Binds to Peptide_Chain Growing Peptide Chain Peptide_Chain->50S_subunit Exits through tunnel Inhibition->Peptide_Chain Blocks exit

Brief caption: Mechanism of macrolide antibiotic action.

Comparative Bioactivity Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Tylosin and other comparator macrolides against a range of clinically relevant Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: In Vitro Antibacterial Activity of Tylosin and Comparator Macrolides against Gram-Positive Bacteria

BacteriumTylosin MIC (µg/mL)Mycinamicin IV MIC (µg/mL)Erythromycin MIC (µg/mL)
Staphylococcus aureus0.5 - >1280.25 - 40.25 - >64
Streptococcus uberis0.125 - >256N/AN/A
Enterococcus faecalis1 - 4N/A0.5 - 1

Data sourced from multiple studies. Ranges reflect variations between different bacterial strains and testing conditions.

Table 2: In Vitro Antibacterial Activity of Tylosin and Comparator Macrolides against Gram-Negative Bacteria

BacteriumTylosin MIC (µg/mL)Mycinamicin IV MIC (µg/mL)Erythromycin MIC (µg/mL)
Escherichia coli>32>32>32
Klebsiella pneumoniae>32N/AN/A

Experimental Protocols

The bioactivity data presented in this guide is typically determined using the broth microdilution method. This is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Assay for MIC Determination

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a specific bacterium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of the test antibiotics

  • Sterile diluents

Procedure:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared in MHB directly in the wells of a 96-well plate.

  • Inoculum Preparation: A suspension of the test bacterium is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Broth Microdilution Workflow Start Start Prep_Antibiotics Prepare Serial Dilutions of Antibiotic in 96-Well Plate Start->Prep_Antibiotics Prep_Inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate_Plate Inoculate Wells with Bacterial Suspension Prep_Antibiotics->Inoculate_Plate Dilute_Inoculum Dilute Inoculum to ~5 x 10^5 CFU/mL Prep_Inoculum->Dilute_Inoculum Dilute_Inoculum->Inoculate_Plate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Brief caption: Workflow for MIC determination.

Discussion and Conclusion

The available data indicates that macrolides such as Tylosin and Mycinamicin IV exhibit potent activity primarily against Gram-positive bacteria, including key veterinary pathogens like Staphylococcus aureus and Streptococcus uberis[1][3]. Their efficacy against Gram-negative bacteria is generally limited. The structural similarity of this compound to Tylosin suggests a comparable spectrum of activity.

For drug development professionals, the validation of bioactivity assays for new macrolide derivatives is crucial. The broth microdilution method remains the gold standard for determining antibacterial potency. When comparing novel compounds, it is essential to include established antibiotics like Tylosin and Erythromycin as controls to accurately assess relative efficacy and potential advantages, such as an expanded spectrum of activity or improved potency against resistant strains.

Further research is warranted to elucidate the specific in vitro and in vivo bioactivity profile of this compound. Such studies would provide the necessary quantitative data for a direct and comprehensive comparison with existing macrolide antibiotics.

References

Navigating Macrolide Cross-Resistance: A Comparative Analysis of Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cross-resistance profiles of macrolide antibiotics, with a focus on dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV and its analogs. This guide provides a comparative analysis of in vitro activity against resistant bacterial strains, detailed experimental protocols, and visualizations of resistance mechanisms and workflows.

Introduction

The emergence of bacterial resistance to macrolide antibiotics presents a significant challenge in clinical practice. Understanding the cross-resistance patterns of novel macrolide derivatives is crucial for the development of effective new therapies. This guide focuses on this compound, a macrolide antibiotic with biological activity similar to Tylosin. Due to the limited publicly available cross-resistance data specifically for this compound, this guide provides a comprehensive comparison with its structural and functional analog, Tylosin, and other modern macrolides and ketolides. The data presented here, drawn from studies on well-characterized resistant strains, will enable researchers to infer the potential cross-resistance profile of this novel compound and to design further targeted investigations.

Comparative In Vitro Activity of Macrolides Against Resistant Pathogens

The in vitro efficacy of macrolide antibiotics is significantly influenced by the underlying resistance mechanisms present in bacterial pathogens. The most common mechanisms include target-site modification, primarily through methylation of 23S rRNA by erm (erythromycin ribosome methylase) genes, and active drug efflux mediated by mef (macrolide efflux) genes. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various macrolides against key respiratory pathogens with defined resistance genotypes.

Table 1: Comparative MICs (μg/mL) Against Streptococcus pneumoniae with Defined Resistance Mechanisms
AntibioticMacrolide-Susceptiblemef(A)-positiveerm(B)-positive
Erythromycin≤0.031-16≥64
Azithromycin≤0.062-32≥64
Clarithromycin≤0.031-16≥64
Telithromycin (Ketolide)≤0.0150.03-0.250.03-1
Tylosin0.5-24-32>64
Tylosin Derivative (4"-O-acyl)0.25-12-168-32

Note: Data compiled from multiple sources. Ranges may vary based on specific strains and testing conditions.

Table 2: Comparative MICs (μg/mL) Against Staphylococcus aureus with Defined Resistance Mechanisms
AntibioticMethicillin-Susceptible (MSSA)Methicillin-Resistant (MRSA)erm(C)-positive (iMLSB)erm(C)-positive (cMLSB)
Erythromycin0.25-1>128>128>128
Azithromycin0.5-2>128>128>128
Clindamycin≤0.25≤0.25>4 (inducible)>4
Telithromycin (Ketolide)≤0.120.25-10.25-11-8
Tylosin1-4>64>64>64
Tylosin Derivative (4"-O-acyl)0.5-216-6416-6416-64

iMLSB: inducible macrolide-lincosamide-streptogramin B resistance; cMLSB: constitutive MLSB resistance. Data compiled from multiple sources.

Mechanisms of Macrolide Resistance

Understanding the molecular basis of resistance is fundamental to interpreting cross-resistance data. The two predominant mechanisms are:

  • Target Site Modification: The erm genes encode methyltransferases that add one or two methyl groups to an adenine residue (A2058 in E. coli) in the 23S rRNA.[1] This modification reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics (MLSB phenotype).[2] Resistance can be either inducible (iMLSB) or constitutive (cMLSB).[3]

  • Active Efflux: The mef genes encode for a membrane-bound efflux pump that actively transports 14- and 15-membered macrolides out of the bacterial cell.[4] This mechanism confers resistance to macrolides but not to lincosamides or streptogramin B (M phenotype).[2]

Macrolide_Resistance_Mechanisms cluster_cell Bacterial Cell ribosome Ribosome (23S rRNA) macrolide_in Macrolide ribosome->macrolide_in Reduced Binding erm erm methyltransferase erm->ribosome Methylates A2058 mef mef efflux pump macrolide_out Macrolide mef->macrolide_out Efflux macrolide_in->ribosome Inhibits Protein Synthesis outside Extracellular Space

Mechanisms of macrolide resistance in bacteria.

Experimental Protocols

Accurate and reproducible determination of in vitro activity is paramount in cross-resistance studies. The following is a standardized protocol for broth microdilution, a common method for determining Minimum Inhibitory Concentrations (MICs).

Broth Microdilution Protocol for MIC Determination
  • Preparation of Bacterial Inoculum:

    • Subculture the bacterial strain on an appropriate agar medium and incubate for 18-24 hours.

    • Select 3-5 isolated colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.

    • Dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare stock solutions of the antimicrobial agents.

    • Perform serial two-fold dilutions of each antibiotic in the appropriate broth in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 100 µL of the prepared bacterial inoculum.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[3]

    • Reading can be done visually or with an automated plate reader.

MIC_Determination_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Antibiotic Serial Dilutions start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for MIC determination by broth microdilution.

Discussion and Future Directions

The provided data indicates that cross-resistance is a significant factor for macrolide antibiotics. Strains harboring the erm(B) gene generally exhibit high-level resistance to most 14-, 15-, and 16-membered macrolides, including Tylosin.[5][6] The M phenotype, conferred by mef(A), typically results in low- to moderate-level resistance to 14- and 15-membered macrolides, with 16-membered macrolides often retaining some activity.[2]

Ketolides, such as telithromycin, were designed to overcome these resistance mechanisms and generally demonstrate better activity against both erm- and mef-positive strains.[6] This is attributed to their ability to bind to the ribosome with higher affinity and to be poor inducers of erm gene expression.

For this compound, given its structural similarity to Tylosin (a 16-membered macrolide), it can be hypothesized that its activity will be significantly compromised against bacterial strains with constitutive MLSB resistance (erm-positive). It may retain some activity against strains with the M phenotype (mef-positive), although likely at a reduced level compared to susceptible strains.

To definitively characterize the cross-resistance profile of this compound, further in vitro studies are essential. These studies should include:

  • MIC determination against a broad panel of clinical isolates with well-characterized resistance mechanisms (ermA, ermB, ermC, mefA, etc.).

  • Time-kill assays to assess its bactericidal or bacteriostatic activity against resistant strains.

  • In vitro resistance induction studies to evaluate the potential for resistance development.

By employing the standardized protocols outlined in this guide and comparing the results with the provided data for existing macrolides, researchers can effectively position this compound within the landscape of macrolide antibiotics and guide its future development.

References

Comparative In Vivo Efficacy of 16-Membered Macrolide Antibiotics: A Representative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of 16-membered macrolide antibiotics, with a focus on tylosin and tilmicosin as representative compounds. This analysis is presented in the context of dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV, a structurally related 16-membered macrolide for which public in vivo efficacy data is not currently available. The biological activity of this compound is anticipated to be similar to that of tylosin.

The 16-membered macrolides are a class of antibiotics primarily used in veterinary medicine, known for their activity against Gram-positive bacteria.[1][2] While structurally distinct from the more common 14- and 15-membered macrolides like erythromycin and azithromycin, they share a similar mechanism of action by inhibiting bacterial protein synthesis.[3] This guide synthesizes available in vivo data for representative 16-membered macrolides to provide a baseline for efficacy expectations and to outline standard protocols for future in vivo studies.

Representative In Vivo Efficacy Data

The following table summarizes the in vivo efficacy of tylosin and tilmicosin against common poultry and bovine pathogens. The data is derived from studies using experimental infection models in the target animal species. Efficacy is often measured by the reduction in clinical signs, mortality, and bacterial load.

AntibioticAnimal ModelPathogenEfficacy MeasurementResultsReference
Tylosin Broiler ChickensMycoplasma gallisepticumReduction in clinical signs, respiratory lesions, and bacterial load; improved weight gain.Treatment with 35 mg/kg or 100 mg/kg in drinking water for 5 days significantly reduced disease severity compared to untreated controls.[4]
Tilmicosin Broiler ChickensMycoplasma gallisepticumReduction in clinical signs, respiratory lesions, and bacterial load; improved weight gain.Treatment with 10 or 20 mg/kg in drinking water for 5 days significantly reduced disease severity. The 20 mg/kg dose showed significantly fewer respiratory lesions than the 10 mg/kg dose.[4]
Tylosin Holstein Dairy CowsStaphylococcus aureus (intramammary infection)Cure RateA total cure rate of 63.33% was observed. For S. aureus specifically, the cure rate was 50.00%.[2][5]
Tilmicosin Holstein Dairy CowsStaphylococcus aureus (intramammary infection)Cure RateA total cure rate of 75.86% was observed. For S. aureus specifically, the cure rate was 62.50%.[2][5]

Experimental Protocols

A standardized murine model of systemic infection (sepsis) is a common and robust method for evaluating the in vivo efficacy of novel antibiotics against Staphylococcus aureus.[6][7][8][9]

Murine Sepsis Model for Staphylococcus aureus

Objective: To determine the 50% effective dose (ED₅₀) of a test antibiotic in protecting mice from a lethal systemic infection with S. aureus.

Materials:

  • Animals: Specific pathogen-free, female BALB/c mice, 6-8 weeks old.

  • Bacterial Strain: Methicillin-sensitive Staphylococcus aureus (MSSA) or methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., ATCC 29213 or USA300).

  • Test Compound: this compound or other macrolides.

  • Vehicle: Sterile saline or other appropriate solvent.

  • Positive Control: Vancomycin or another antibiotic with known efficacy against the chosen S. aureus strain.

  • Culture Media: Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA).

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the S. aureus strain overnight in TSB at 37°C.

    • Subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.

    • Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final inoculum concentration should be determined in preliminary studies to establish a lethal dose (LD₉₀-₁₀₀).

  • Infection:

    • Administer the bacterial suspension intraperitoneally (IP) to the mice (e.g., 0.5 mL).

  • Treatment:

    • At a predetermined time post-infection (e.g., 1 hour), administer the test compound, vehicle, or positive control to groups of mice (n=10 per group).

    • Administer the treatments via a clinically relevant route, such as subcutaneous (SC) or oral (PO) gavage.

    • Administer a range of doses of the test compound to determine the ED₅₀.

  • Observation:

    • Monitor the mice for signs of morbidity and mortality for a period of 7 days.

  • Data Analysis:

    • Calculate the percentage of surviving mice in each group.

    • Determine the ED₅₀ value using a probit analysis or similar statistical method.

Experimental_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_observation Observation & Analysis Bacterial_Culture S. aureus Culture Inoculum_Prep Inoculum Preparation Bacterial_Culture->Inoculum_Prep Infection Intraperitoneal Infection of Mice Inoculum_Prep->Infection Treatment_Groups Treatment Administration (Test Compound, Vehicle, Control) Infection->Treatment_Groups 1h post-infection Monitoring 7-Day Monitoring (Survival) Treatment_Groups->Monitoring Data_Analysis ED50 Calculation Monitoring->Data_Analysis

Experimental workflow for the murine sepsis model.

Signaling Pathways and Mechanisms of Action

Macrolide antibiotics exert their antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. Specifically, they bind to the nascent peptide exit tunnel, leading to a premature dissociation of peptidyl-tRNAs from the ribosome.

Signaling_Pathway Macrolide 16-Membered Macrolide Ribosome 50S Ribosomal Subunit Macrolide->Ribosome Binds to Protein_Synthesis Protein Synthesis Macrolide->Protein_Synthesis Inhibits Tunnel Nascent Peptide Exit Tunnel Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Mechanism of action of macrolide antibiotics.

Logical Relationships in Efficacy Testing

The successful development of an antibiotic relies on a logical progression from in vitro characterization to in vivo efficacy and safety studies.

Logical_Relationship In_Vitro In Vitro Activity (MIC determination) In_Vivo_Efficacy In Vivo Efficacy (e.g., Mouse Sepsis Model) In_Vitro->In_Vivo_Efficacy PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo_Efficacy->PK_PD Safety_Tox Safety & Toxicology PK_PD->Safety_Tox Clinical_Trials Clinical Trials Safety_Tox->Clinical_Trials

Logical progression of antibiotic development.

References

cytotoxicity comparison of dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV and Tylosin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the cytotoxic effects of the macrolide antibiotic Tylosin against a backdrop of other compounds from the same class. While a direct comparison with dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV is precluded by the absence of specific cytotoxicity data for the latter, this document summarizes the existing toxicological information for Tylosin and other macrolides, presenting it in a clear, data-driven format for researchers, scientists, and drug development professionals.

Quantitative Cytotoxicity Data

The following table summarizes the available 50% inhibitory concentration (IC50) and lethal dose (LD50) values for Tylosin and other selected macrolide antibiotics across various cell lines and animal models. These values are critical indicators of a compound's potency in inhibiting cell growth and its potential toxicity.

CompoundCell Line/OrganismAssay/TestValueReference
Tylosin Mouse L5178Y TK+/- cellsGene Mutation AssayWeakly cytotoxic at 10-1000 µg/mL[2]
ICR MiceIn vivo Micronucleus AssayNo evidence of genotoxicity up to 5,000 mg/kg bw[2]
RatsLD50 (intravenous)321 mg/kg (Tylosin A), 193 mg/kg (Tylosin B), 189 mg/kg (Tylosin C)[2]
RatsLD50 (oral)461 to >6200 mg/kg[2]
MiceLD50 (oral)321 to >6200 mg/kg[2]
DogsLD50 (oral)>800 mg/kg[2]
Josamycin K562 (Human erythroleukemia)Not Specified39 µM[3]
Isovalerylspiramycin I H460 (Human non-small cell lung carcinoma)Not Specified8.648 µM[3]
A549 (Human non-small cell lung carcinoma)Not Specified12.66 µM[3]
Spiramycin NIH/3T3 (Mouse embryonic fibroblast)Not SpecifiedNon-toxic up to 100 µM for 48h[3]
Erythromycin Estolate Chang Liver CellsMTT AssayMost toxic among tested macrolides[4][5]
Erythromycin-11,12-cyclic carbonate Chang Liver CellsMTT AssayMore toxic than other macrolides (except Erythromycin Estolate)[4][5]
Roxithromycin Chang Liver CellsMTT AssayModerately toxic[4][5]
Clarithromycin Chang Liver CellsMTT AssayModerately toxic[4][5]
Azithromycin Chang Liver CellsMTT AssayLeast toxic among tested macrolides[4][5]

Experimental Protocols

The determination of cytotoxicity is a fundamental aspect of drug safety assessment. A commonly employed method for in-vitro cytotoxicity testing is the MTT assay.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Cell culture medium

  • The compounds to be tested (e.g., Tylosin, other macrolides)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for formazan crystal formation.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treat Treat with Test Compounds start->treat Allow adherence incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: Generalized workflow for determining cytotoxicity using the MTT assay.

Potential Signaling Pathways in Macrolide-Induced Cytotoxicity

Macrolide antibiotics can exert their cytotoxic effects through various cellular mechanisms. Understanding these pathways is crucial for predicting and mitigating potential adverse effects.

Some macrolides have been shown to induce apoptosis (programmed cell death).[3] This can be mediated through pathways such as the Fas-Fas ligand (FasL) system.[3] Additionally, macrolides can trigger the integrated stress response (ISR), a cellular pathway activated by stressors like reactive oxygen species (ROS) accumulation, which some macrolides can induce.[3] The ISR can ultimately lead to apoptosis. Furthermore, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a key role in inflammation and cell survival, can also be modulated by macrolide antibiotics.[3] More recently, macrolide antibiotics like azithromycin and clarithromycin have been shown to inhibit autophagy flux, which can lead to cytotoxic effects in cancer cells under nutrient-deprived conditions.[6]

Macrolide_Cytotoxicity_Pathways cluster_pathways Potential Macrolide-Induced Cytotoxicity Pathways Macrolides Macrolide Antibiotics ROS ROS Accumulation Macrolides->ROS FasL Fas-FasL Interaction Macrolides->FasL Autophagy Autophagy Inhibition Macrolides->Autophagy NFkB NF-κB Modulation Macrolides->NFkB ISR Integrated Stress Response (ISR) ROS->ISR Apoptosis Apoptosis FasL->Apoptosis Autophagy->Apoptosis in cancer cells NFkB->Apoptosis context-dependent ISR->Apoptosis

References

A Comparative Pharmacokinetic Analysis of Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV and Other Macrolides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a novel antibiotic is paramount. This guide provides a comparative analysis of the intravenous pharmacokinetic profile of dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV, with its biological activity being similar to the well-established macrolide, Tylosin, against other key macrolides. The data presented herein is collated from various preclinical and veterinary studies to offer a comprehensive overview for drug development and research applications.

While direct pharmacokinetic data for this compound is not publicly available, its structural similarity and comparable biological activity to Tylosin allow for a scientifically grounded comparison.[1][2][3] This report, therefore, leverages intravenous pharmacokinetic data for Tylosin as a surrogate to benchmark against other prominent macrolides such as Erythromycin, Clarithromycin, Azithromycin, and Roxithromycin.

Comparative Pharmacokinetic Parameters

The following table summarizes key intravenous pharmacokinetic parameters for Tylosin and other selected macrolides across various species. These parameters are crucial for predicting drug disposition, determining appropriate dosing regimens, and assessing potential efficacy and toxicity.

MacrolideSpeciesDose (mg/kg)Elimination Half-life (t1/2) (hours)Volume of Distribution (Vd) (L/kg)Total Body Clearance (Cl) (L/hr/kg)Area Under the Curve (AUC) (µg·hr/mL)
Tylosin Broiler Chickens100.520.695.30 (mL/min/kg)-
Broiler Chickens507.296--
Turkeys-2.047.072.8219.47
Cows-3-41-7--
Erythromycin Rats5----
--2-3---
Clarithromycin Rats20----
Azithromycin Rats10----
Roxithromycin Humans-~12---

Note: The data is compiled from multiple sources and experimental conditions may vary. Direct comparison between species should be made with caution.

Insights from the Data

The intravenous administration of Tylosin generally results in a moderate to long elimination half-life, varying across species. For instance, in broiler chickens, the half-life is relatively short (0.52 hours at a 10 mg/kg dose), while in turkeys, it extends to 2.04 hours.[4] In cattle, a broader range of 3-4 hours has been reported.[5] The volume of distribution for Tylosin is consistently large, ranging from 0.69 L/kg in chickens to as high as 7.07 L/kg in turkeys, indicating extensive tissue penetration, a characteristic feature of macrolides.[4][6]

In comparison, older macrolides like Erythromycin exhibit a shorter elimination half-life of 2-3 hours.[5][7] Newer macrolides, such as Roxithromycin, have been developed to have improved pharmacokinetic profiles, including a longer half-life of approximately 12 hours, which allows for less frequent dosing.[5][7] Azithromycin is also known for its unique pharmacokinetics, characterized by extensive tissue distribution and a long half-life.[4]

The choice of macrolide for a specific application will depend on the target pathogen, the site of infection, and the desired dosing frequency. The extensive tissue distribution of drugs like Tylosin makes them suitable for treating systemic infections.

Experimental Protocols for Intravenous Pharmacokinetic Studies

The determination of the pharmacokinetic parameters listed above typically involves a standardized experimental workflow. Below is a generalized protocol for an intravenous pharmacokinetic study in an animal model.

Experimental Workflow

G cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_analysis Analytical Phase animal_acclimatization Animal Acclimatization catheterization Catheter Implantation (e.g., jugular vein) animal_acclimatization->catheterization Surgical Procedure iv_administration Intravenous Drug Administration catheterization->iv_administration Ready for Dosing blood_sampling Serial Blood Sampling (pre-defined time points) iv_administration->blood_sampling Post- Administration sample_processing Plasma/Serum Separation blood_sampling->sample_processing bioanalysis Drug Concentration Quantification (e.g., HPLC) sample_processing->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis G cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis Essential for inhibition Inhibition macrolide Macrolide Antibiotic macrolide->ribosome Binds to bacterial_growth Bacterial Growth and Replication protein_synthesis->bacterial_growth Leads to inhibition->protein_synthesis Blocks

References

Safety Operating Guide

Prudent Disposal of Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for a Macrolide Antibiotic Analogue

The proper disposal of dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV, an antibiotic with biological activity similar to Tylosin, is crucial for maintaining laboratory safety and minimizing environmental impact.[1] As a member of the macrolide antibiotic class, this compound warrants careful handling and disposal to prevent the contamination of aquatic environments and the potential development of antimicrobial resistance. Macrolide antibiotics such as azithromycin and clarithromycin have been identified as high-risk substances for environmental pollution, with a significant percentage entering wastewater treatment plants.[2][3]

This guide provides a procedural, step-by-step approach to the safe disposal of this compound, aligning with best practices for handling potent pharmaceutical compounds in a laboratory setting.

Environmental Fate of Macrolide Antibiotics

Quantitative data highlights the environmental burden of macrolide antibiotics, underscoring the importance of proper disposal. The following table summarizes key findings on the distribution and persistence of related compounds in the environment.

MetricAzithromycinErythromycinClarithromycinSource
Wastewater Treatment Plant Removal Efficiency 78.6%53.3%54.0%[3]
Share of Macrolide Antibiotic Flows Entering Central Sewage Networks
- From Households96.3%[3]
- Treated in Central WWTPs66.0%[3]
Primary Environmental Deposition of Macrolide Antibiotics
- Soil40.8%[3]
- Surface Waters41.4%[3]

Experimental Protocols for Disposal

Given the lack of specific degradation protocols for this compound, a conservative approach treating it as hazardous chemical waste is mandatory. Standard laboratory procedures for the disposal of potent pharmaceutical compounds should be followed. Autoclaving may not be effective for all antibiotics and should not be considered a primary method of disposal for this compound without specific validation.[4]

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Concentrated stock solutions and any liquid waste containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[4] Do not pour any solutions down the drain.[4]

  • Labeling: The hazardous waste containers must be labeled in accordance with your institution's and local regulations. The label should clearly state "Hazardous Waste," the chemical name "this compound," and any other required hazard information.

  • Storage: Store the sealed hazardous waste containers in a designated, secure area, away from incompatible materials, until collection by a certified hazardous waste disposal contractor.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have This compound waste? waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., stock solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid storage Store Securely in Designated Area collect_solid->storage collect_liquid->storage disposal Dispose via Certified Hazardous Waste Contractor storage->disposal end End: Proper Disposal Complete disposal->end

Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the broader ecosystem. Always consult your institution's specific guidelines and safety protocols for chemical waste management.

References

Essential Safety and Operational Guidance for Handling Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate safety, handling, and disposal protocols for Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV. Given that this compound is an antibiotic with biological activity similar to Tylosin, a macrolide antibiotic, precautions suitable for handling potent pharmaceutical compounds should be strictly followed.[1][2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and critical barrier against exposure.[3][4] Personnel must be trained in the proper donning, doffing, and disposal of all PPE.[5]

Required PPE for Handling this compound:

PPE ComponentSpecificationRationale
Gloves Powder-free nitrile or neoprene gloves, double-gloved.Prevents dermal absorption. Double gloving is recommended for handling hazardous drugs.[3][5]
Gown Disposable, polyethylene-coated polypropylene gown.Protects against splashes and contamination of personal clothing.[5]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes or aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be required if there is a risk of aerosolization.Minimizes inhalation exposure.
Additional Garb Disposable head, hair, and shoe covers.Ensures containment and prevents the spread of contamination.[5]

Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE requirements.

Handling and Operational Procedures

2.1. Preparation and Weighing:

  • Conduct all handling of the powdered form of this compound within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound.

  • Clean all surfaces and equipment thoroughly after use.

2.2. Solution Preparation:

  • When preparing solutions, add the solvent to the powdered compound slowly to avoid generating dust.

  • Ensure containers are clearly labeled with the compound name, concentration, date, and appropriate hazard warnings.

2.3. Spill Management:

  • In the event of a spill, immediately alert others in the area.

  • Wearing the appropriate PPE, contain the spill using absorbent materials.

  • Clean the spill area with a suitable decontaminating solution.

  • Dispose of all contaminated materials as hazardous waste.

Disposal Plan

Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[6][7][8] All waste containing this compound must be treated as hazardous chemical waste.[9]

Disposal Guidelines:

Waste TypeDisposal Procedure
Solid Waste Collect in a dedicated, labeled hazardous waste container. This includes contaminated gloves, gowns, weigh boats, and other disposable items.
Liquid Waste Collect in a labeled, sealed, and chemical-resistant hazardous waste container. Do not pour down the drain.[9]
Sharps Waste Any needles or syringes used for handling solutions should be disposed of in a designated sharps container.[8]

All waste must be disposed of through your institution's hazardous waste management program.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_weigh Weigh Compound in Fume Hood prep_ppe->prep_weigh prep_solution Prepare Solution prep_weigh->prep_solution exp_handle Handle Compound/Solution prep_solution->exp_handle exp_spill Spill Management (if necessary) exp_handle->exp_spill disp_solid Dispose of Solid Waste exp_handle->disp_solid disp_liquid Dispose of Liquid Waste exp_handle->disp_liquid disp_sharps Dispose of Sharps Waste exp_handle->disp_sharps

References

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